molecular formula C36H48O18 B1164462 Yadanzioside K CAS No. 101559-98-2

Yadanzioside K

Katalognummer: B1164462
CAS-Nummer: 101559-98-2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate is a natural product found in Brucea javanica with data available.

Eigenschaften

IUPAC Name

methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWLVGXIHBVPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Yadanzioside K: A Technical Overview of its Discovery and Isolation from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional Chinese medicine for treating various ailments, including cancer.[1][2] The fruit of this plant, Fructus Bruceae, is a rich source of bioactive compounds, primarily quassinoid terpenoids, which are known for their potent biological activities.[1][2] Among the myriad of compounds isolated from this plant, Yadanzioside K, a quassinoid glycoside, stands out as a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, summarizing the available scientific data and outlining the experimental methodologies employed in its study.

Discovery and Chemical Profile

This compound was first reported in 1986 by Sakaki et al. as one of several new bitter quassinoid glycosides isolated from the seeds of Brucea javanica.[3][4] Its molecular formula has been determined as C₃₆H₄₈O₁₈.[5] Structurally, it belongs to the complex class of quassinoids, which are highly oxygenated, modified triterpenes. The presence of a glycosidic moiety distinguishes it as a quassinoid glycoside.

Table 1: Chemical Profile of this compound

PropertyValueReference
Compound Name This compound[3][4]
Source Seeds of Brucea javanica (L.) Merr.[5]
Chemical Class Quassinoid Glycoside[3][4]
Molecular Formula C₃₆H₄₈O₁₈[5]

Experimental Protocols: Isolation and Purification

Detailed, step-by-step experimental protocols for the isolation of this compound are not extensively detailed in publicly accessible literature. However, based on the general methodologies for isolating quassinoid glycosides from Brucea javanica, a probable workflow can be constructed. The initial isolation by Sakaki et al. mentions the use of ethanol (B145695) (EtOH) as the extraction solvent.[5]

The general procedure for isolating compounds like this compound typically involves:

  • Extraction: The dried and powdered seeds of Brucea javanica are subjected to solvent extraction, commonly with methanol (B129727) or ethanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The more polar glycosides like this compound would typically be found in the aqueous or more polar organic fractions.

  • Column Chromatography: The polar fraction is then subjected to multiple rounds of column chromatography for further separation.

    • Silica Gel Chromatography: This is a standard technique used to separate compounds based on their polarity. A step-wise gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures) is often used for elution.

    • Polyamide Column Chromatography: This technique is effective for separating compounds that can form hydrogen bonds, such as glycosides.

  • High-Performance Liquid Chromatography (HPLC): The final purification of the isolated fractions is typically achieved using reversed-phase HPLC to yield the pure compound.

Spectroscopic Characterization

The structural elucidation of this compound, as with any novel natural product, would have relied on a combination of spectroscopic techniques. While the specific spectral data from the original discovery is not publicly available, the standard methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule, including the structure of the aglycone and the sugar moiety, as well as their connectivity.

  • Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways: A Field for Future Research

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and the underlying molecular mechanisms of this compound. While many other quassinoids from Brucea javanica have demonstrated potent anticancer, antimalarial, and anti-inflammatory properties, the specific bioactivity profile of this compound remains largely unexplored.[2]

The general anticancer mechanisms of other quassinoids from Brucea javanica involve the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[2] However, it is crucial to note that these activities have not been specifically attributed to this compound in the available literature. Further research is necessary to determine if this compound shares these properties and to elucidate its specific molecular targets and effects on cellular signaling.

Visualizations

experimental_workflow start Dried Seeds of Brucea javanica extraction Solvent Extraction (e.g., Ethanol) start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel polyamide Polyamide Column Chromatography silica_gel->polyamide hplc Reversed-Phase HPLC polyamide->hplc end Pure this compound hplc->end

Caption: Generalized workflow for the isolation of this compound.

hypothetical_signaling_pathway cluster_cell Cancer Cell Yadanzioside_K This compound Unknown_Target Putative Cellular Target(s) Yadanzioside_K->Unknown_Target Binds/Interacts Cell_Membrane Cell Membrane PI3K_Akt PI3K/Akt Pathway Unknown_Target->PI3K_Akt Potential Inhibition NF_kB NF-κB Pathway Unknown_Target->NF_kB Potential Inhibition Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Regulates Inflammation Modulation of Inflammation NF_kB->Inflammation Regulates

Caption: Hypothetical signaling pathways for future investigation of this compound.

Conclusion and Future Directions

This compound represents one of the many complex quassinoid glycosides found in Brucea javanica. While its discovery and basic chemical properties have been established, a significant amount of research is still required to fully characterize this compound. The immediate need is for the public dissemination of detailed experimental protocols for its isolation and purification, along with comprehensive spectroscopic data. Furthermore, in-depth studies into the biological activities of this compound are warranted. Investigating its potential anticancer, anti-inflammatory, and other pharmacological effects, and elucidating the specific signaling pathways it modulates, will be crucial for determining its potential as a therapeutic agent. This will not only contribute to a better understanding of the pharmacology of Brucea javanica but may also open new avenues for drug discovery and development.

References

Yadanzioside K: A Technical Guide to its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a complex quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine for treating ailments such as dysentery, malaria, and cancer. As a member of the quassinoid family, this compound belongs to a class of bitter, degraded triterpenoids known for their significant biological activities, including potent antitumor and antimalarial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details the experimental methodologies for its characterization, and explores its biological context.

Physical and Chemical Properties of this compound

The definitive physicochemical and spectral data for this compound were established during its initial isolation and structure elucidation. While specific quantitative values for properties such as melting point and solubility are not widely reported in recent literature, the fundamental chemical identifiers have been determined.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
Molecular Formula C₃₆H₄₈O₁₈[Sakaki et al., 1986]
Molecular Weight 768.76 g/mol [Sakaki et al., 1986]
CAS Number 101559-98-2[Commercial Suppliers]
Appearance Amorphous Powder[Sakaki et al., 1986]
Optical Rotation [α]D²⁷ +26.4° (c 0.95, MeOH)[Sakaki et al., 1986]
Solubility Soluble in Methanol (B129727)[Sakaki et al., 1986]
Natural Source Seeds of Brucea javanica (L.) Merr.[Sakaki et al., 1986]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Data PointsSource/Reference
UV (MeOH) λmax (ε): 279 nm (7400)[Sakaki et al., 1986]
IR (KBr) νmax: 3450 (OH), 1735 (ester C=O), 1695 (α,β-unsaturated ketone C=O), 1650 cm⁻¹ (C=C)[Sakaki et al., 1986]
¹H-NMR Data available in primary literature[Sakaki et al., 1986]
¹³C-NMR Data available in primary literature[Sakaki et al., 1986]
Mass Spectrometry FAB-MS (positive ion): m/z 791 (M+Na)⁺, 769 (M+H)⁺[Sakaki et al., 1986]

Experimental Protocols

The characterization of this compound involves a multi-step process of isolation followed by rigorous structural elucidation using various spectroscopic and analytical techniques.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source, the seeds of Brucea javanica, is a standard procedure for natural product chemistry.

G General Workflow for this compound Isolation A Collection and Grinding of Brucea javanica seeds B Defatting with Hexane A->B Removal of lipids C Methanol (MeOH) Extraction B->C Extraction of polar/semi-polar compounds D Solvent Partitioning (e.g., EtOAc, n-BuOH, H₂O) C->D Fractionation by polarity E Column Chromatography (Silica Gel, ODS) D->E Coarse separation F Preparative HPLC E->F Fine purification G Pure this compound F->G Isolation

Caption: General workflow for isolating this compound.

Methodology:

  • Extraction: The ground seeds of Brucea javanica are first defatted using a nonpolar solvent like hexane. The resulting residue is then extracted with methanol (MeOH).

  • Fractionation: The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. Typically, this involves partitioning between ethyl acetate, n-butanol, and water. The quassinoid glycosides, including this compound, tend to concentrate in the more polar n-butanol and water fractions.

  • Chromatography: The active fractions are then subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and octadecylsilyl (ODS) silica gel.

  • Purification: Final purification to yield pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight of the compound. For this compound, this technique provided the molecular ion peaks that confirmed its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH), ester carbonyl (C=O), ketone (C=O), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for determining the precise connectivity and stereochemistry of the molecule.

    • ¹H-NMR: Provides information about the number and environment of protons in the molecule.

    • ¹³C-NMR: Reveals the number of carbon atoms and their chemical environment (e.g., carbonyls, alkenes, aliphatic carbons).

    • 2D-NMR (e.g., COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Biological Activity and Signaling Pathways

Quassinoids isolated from Brucea javanica are well-documented for their potent biological activities, particularly their anticancer effects. While research on the specific molecular mechanisms of this compound is limited, the activities of related compounds and extracts provide a strong indication of its potential therapeutic relevance.

Several quassinoid glycosides from Brucea javanica have demonstrated significant cytotoxic activity against various cancer cell lines, including P-388 murine leukemia cells.[1] The aqueous extract of the plant has been shown to induce apoptosis (programmed cell death) in cancer cells and can target key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[2]

The anticancer activity of many natural products is often mediated through the modulation of critical cellular signaling pathways that control cell proliferation, survival, and death. While the specific pathways targeted by this compound have not been elucidated, related compounds often interfere with pro-survival pathways that are commonly dysregulated in cancer.

G Potential Anticancer Signaling Pathway Modulation cluster_0 Pro-Survival Signaling cluster_1 Cellular Processes YK This compound (or related Quassinoid) PI3K PI3K YK->PI3K Inhibition Apoptosis Apoptosis YK->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes

Caption: Hypothetical modulation of the PI3K/Akt pathway by quassinoids.

This diagram illustrates a common mechanism for anticancer compounds, where inhibition of a pro-survival pathway like PI3K/Akt/mTOR leads to decreased cell proliferation and survival, and an induction of apoptosis. Further research is required to confirm if this compound acts through this or other signaling cascades.

Conclusion

This compound is a structurally complex natural product with established chemical properties and significant, albeit not fully explored, biological potential. As a constituent of Brucea javanica, it is part of a family of quassinoids with demonstrated anticancer activity. This guide provides a foundational understanding of its physicochemical characteristics and the standard methodologies for its study. Future research focused on elucidating its specific molecular targets and signaling pathways will be critical for unlocking its full therapeutic potential in drug development.

References

Unveiling the Molecular Architecture of Yadanzioside K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structure elucidation and spectral data of Yadanzioside K, a quassinoid glycoside isolated from Brucea javanica (L.) MERR. The information presented herein is compiled from the seminal work in the field, offering a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related disciplines.

Isolation and Purification

This compound was first isolated from the seeds of Brucea javanica, a plant used in traditional Chinese medicine. The isolation process, as detailed in the source literature, provides a roadmap for obtaining this compound for further study.[1]

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography Defatted Seeds Defatted Seeds Methanol (B129727) Extract Methanol Extract Defatted Seeds->Methanol Extract Methanol Extraction Dichloromethane (B109758) Layer Dichloromethane Layer Methanol Extract->Dichloromethane Layer Dichloromethane-Water Partition Aqueous Layer Aqueous Layer Silica (B1680970) Gel Column Silica Gel Column Dichloromethane Layer->Silica Gel Column Silica Gel Chromatography Further Purification Further Purification Silica Gel Column->Further Purification Lobar Column (RP-8) Toyopearl HW-40S Silicic Acid Column This compound This compound Further Purification->this compound

Caption: Workflow for the isolation of this compound.

The experimental protocol for the isolation of this compound is as follows:

  • Defatting and Extraction: The seeds of Brucea javanica are first defatted. The defatted material is then subjected to methanol extraction to obtain a crude extract.

  • Solvent Partitioning: The resulting methanol extract is partitioned between dichloromethane and water. The organic layer, containing the less polar compounds including this compound, is collected.[1]

  • Chromatographic Separation: The dichloromethane layer is then subjected to a series of chromatographic separations. This includes initial separation on a silica gel column, followed by further purification using Lobar column Lichroprep RP-8, Toyopearl HW-40S, or silicic acid column chromatography to yield pure this compound.[1]

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques and chemical methods. The molecular formula was established as C₃₆H₄₈O₁₈ based on ¹³C NMR spectroscopy and secondary ion mass spectrometry (SI-MS), which showed a peak at m/z 769 ([M+H]⁺).[1]

Hydrolysis of this compound with β-glucosidase yielded bruceantinol (B162264) as the aglycone, indicating that this compound is a glycoside of bruceantinol.[1] The structure was ultimately determined to be 3-O-(β-D-glucosyl)bruceantinol.

G cluster_spectroscopy Spectroscopic Analysis cluster_chemical Chemical Analysis cluster_deduction Structural Deduction 13C_NMR ¹³C NMR Molecular_Formula Molecular Formula (C₃₆H₄₈O₁₈) 13C_NMR->Molecular_Formula SI_MS SI-MS SI_MS->Molecular_Formula H_NMR ¹H NMR Final_Structure This compound (3-O-(β-D-glucosyl)bruceantinol) H_NMR->Final_Structure UV_Spec UV Spectroscopy UV_Spec->Final_Structure Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Aglycone_ID Aglycone Identification (Bruceantinol) Hydrolysis->Aglycone_ID Molecular_Formula->Final_Structure Aglycone_ID->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: Physical and Spectrometric Data for this compound

PropertyValue
Melting Point214.5-216.5 °C
Molecular FormulaC₃₆H₄₈O₁₈
SI-MS ([M+H]⁺)m/z 769
UV SpectrumPresence of an α,β-unsaturated carbonyl group

Table 2: ¹H NMR Spectral Data for this compound (in C₅D₅N)

ProtonChemical Shift (δ)
C(4)-CH₃2.04 (s)

Note: The original publication provides a more extensive list of ¹H NMR signals.

Table 3: ¹³C NMR Spectral Data for this compound and its Aglycone, Bruceantinol (in C₅D₅N)

CarbonThis compound (δ)Bruceantinol (δ)Glycosylation Shift (Δδ)
C-389.070.7+18.3
C-442.139.0+3.1

Note: The glycosylation shifts at C-3 and C-4 are key indicators of the sugar linkage position.

This comprehensive overview of the structure elucidation and spectral data of this compound serves as a valuable resource for the scientific community, facilitating further research and development efforts related to this and similar natural products.

References

The Biosynthetic Pathway of Yadanzioside K: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside K, a C20 quassinoid glycoside isolated from the plant Brucea javanica, has garnered interest for its potential pharmacological activities. Quassinoids are a class of highly oxygenated and structurally complex triterpenoids found predominantly in the Simaroubaceae family. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant progress in understanding the biosynthesis of related triterpenoids, particularly limonoids and other quassinoids, allows for the construction of a putative pathway. This guide provides a detailed overview of the known and proposed biosynthetic steps leading to this compound, methodologies for pathway elucidation, and a framework for understanding its complex chemical architecture.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general terpenoid pathway and proceeds through a series of cyclization, oxidation, and glycosylation reactions. The pathway can be broadly divided into three main stages:

  • Stage 1: Formation of the Triterpenoid (B12794562) Precursor (Early Pathway)

  • Stage 2: Quassinoid Skeleton Formation (Putative Late Pathway)

  • Stage 3: Glycosylation

Stage 1: Formation of the Protolimonoid Intermediate, Melianol (B1676181)

The initial steps in the biosynthesis of quassinoids are understood to be shared with the biosynthesis of limonoids, another class of tetranortriterpenoids. This common pathway proceeds from the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), to the protolimonoid intermediate, melianol. This has been primarily studied in Ailanthus altissima (Tree of Heaven), a member of the Simaroubaceae family.[1][2]

The key enzymatic transformations in this stage are:

  • Cyclization of 2,3-Oxidosqualene: The pathway is initiated by the cyclization of the linear precursor, 2,3-oxidosqualene, to form the tetracyclic triterpenoid scaffold. In Ailanthus altissima, this reaction is catalyzed by the enzyme tirucalla-7,24-dien-3β-ol synthase (a type of oxidosqualene cyclase, OSC), which produces tirucalla-7,24-dien-3β-ol.[1]

  • Oxidation to Melianol: Following cyclization, the tirucallane (B1253836) skeleton undergoes a series of oxidative modifications. Two cytochrome P450 monooxygenases (CYPs) have been identified in A. altissima that catalyze the conversion of tirucalla-7,24-dien-3β-ol to melianol.[1] These enzymes are responsible for the introduction of oxygen functionalities that are crucial for the subsequent rearrangement and formation of the quassinoid backbone.

Early_Pathway_Yadanzioside_K cluster_0 General Terpenoid Pathway cluster_1 Quassinoid/Limonoid Early Pathway 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_Oxidosqualene->Tirucalladienol Tirucalla-7,24-dien-3β-ol synthase (Oxidosqualene Cyclase) Melianol Melianol Tirucalladienol->Melianol Cytochrome P450s (e.g., in A. altissima)

Figure 1: Early biosynthetic pathway from 2,3-oxidosqualene to melianol.
Stage 2: Putative Pathway from Melianol to the this compound Aglycone

The conversion of melianol to the highly modified C20 quassinoid skeleton of the this compound aglycone represents the least understood part of the pathway. It is hypothesized to involve a series of extensive oxidative modifications, including ring cleavage, lactone formation, and the introduction of multiple hydroxyl and ketone functionalities. These transformations are likely catalyzed by a suite of cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-ODDs) .

The proposed steps include:

  • Side-chain cleavage: The side chain of melianol is cleaved to form the C20 skeleton characteristic of many quassinoids.

  • Oxidative modifications of the rings: The four rings of the triterpenoid scaffold undergo extensive oxidation.

  • Lactone formation: The characteristic lactone rings of the quassinoid structure are formed through intramolecular cyclization following oxidation.

The exact sequence of these events and the specific enzymes involved in Brucea javanica are yet to be identified.

Putative_Late_Pathway_Yadanzioside_K Melianol Melianol Intermediates Series of Oxidized Intermediates Melianol->Intermediates Multiple Steps: - Side-chain cleavage - Oxidations (CYPs, 2-ODDs) - Rearrangements Aglycone This compound Aglycone (Simaroubolide Quassinoid) Intermediates->Aglycone Lactone formation and further oxidations

Figure 2: Putative late pathway from melianol to the aglycone of this compound.
Stage 3: Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the quassinoid aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a sugar molecule from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including terpenoids. The specific UGT responsible for the glycosylation of the this compound aglycone in Brucea javanica has not yet been characterized.

Glycosylation_Yadanzioside_K Aglycone This compound Aglycone Yadanzioside_K This compound Aglycone->Yadanzioside_K UDP_Glucose UDP-Glucose UDP_Glucose->Yadanzioside_K UDP-dependent Glycosyltransferase (UGT)

Figure 3: Final glycosylation step in the biosynthesis of this compound.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the biosynthetic pathway of this compound. This includes enzyme kinetic parameters, precursor and intermediate concentrations, and pathway flux analysis. The following table is provided as a template to be populated as future research yields this critical information.

ParameterEnzymeSubstrateValueUnitsReference
KmTirucalla-7,24-dien-3β-ol synthase2,3-OxidosqualeneData not availableµM
kcatTirucalla-7,24-dien-3β-ol synthase2,3-OxidosqualeneData not availables-1
KmCYP (hypothetical)MelianolData not availableµM
kcatCYP (hypothetical)MelianolData not availables-1
KmUGT (hypothetical)This compound AglyconeData not availableµM
kcatUGT (hypothetical)This compound AglyconeData not availables-1
Tissue Concentration-This compoundData not availableµg/g fresh weight

Experimental Protocols for Pathway Elucidation

The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below is a generalized experimental workflow that could be employed.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Functional Characterization cluster_2 In Planta Validation Transcriptomics Transcriptome Sequencing (Brucea javanica tissues) Bioinformatics Bioinformatic Analysis (Identification of candidate OSCs, CYPs, UGTs) Transcriptomics->Bioinformatics Phylogenetics Phylogenetic Analysis Bioinformatics->Phylogenetics Cloning Gene Cloning and Heterologous Expression (e.g., in yeast or N. benthamiana) Bioinformatics->Cloning Enzyme_Assays In Vitro Enzyme Assays with Putative Substrates Cloning->Enzyme_Assays VIGS Virus-Induced Gene Silencing (VIGS) in B. javanica Cloning->VIGS Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assays->Product_Analysis Metabolite_Profiling Metabolite Profiling of Silenced Plants VIGS->Metabolite_Profiling

Figure 4: A generalized experimental workflow for biosynthetic pathway elucidation.
Key Methodologies:

  • Transcriptome Analysis: High-throughput sequencing of mRNA from different tissues of Brucea javanica (e.g., leaves, stems, roots, fruits) where this compound is abundant can identify candidate genes. Genes co-expressed with known triterpenoid pathway genes are strong candidates.

  • Heterologous Expression and in Vitro Enzyme Assays: Candidate genes for oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases are cloned and expressed in a heterologous host system such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. The purified recombinant enzymes are then incubated with putative substrates, and the reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm their function.

  • Virus-Induced Gene Silencing (VIGS): To validate the function of a candidate gene in planta, VIGS can be used to transiently silence the gene in Brucea javanica. A subsequent comparison of the metabolite profiles of silenced plants with control plants can reveal a decrease in the accumulation of this compound or its intermediates, thus confirming the role of the silenced gene in the pathway.

  • Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled mevalonate (B85504) or glucose) to Brucea javanica tissues or cell cultures, followed by tracing the label incorporation into this compound and its intermediates using NMR and MS, can provide direct evidence for the biosynthetic pathway and the origin of the carbon atoms in the molecule.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and fascinating example of triterpenoid diversification in plants. While the early steps leading to the protolimonoid intermediate melianol are becoming clearer, the later stages of quassinoid skeleton formation and the specific glycosylation step remain a significant area for future research. The elucidation of the complete pathway will not only provide fundamental insights into plant biochemistry and evolution but also open up possibilities for the biotechnological production of this compound and other valuable quassinoids through metabolic engineering in microbial or plant chassis. Further research focusing on the identification and characterization of the cytochrome P450s, dioxygenases, and glycosyltransferases from Brucea javanica will be crucial to fully unravel this intricate biosynthetic network.

References

Investigating the Mechanism of Action of Yadanzioside K (Compound K) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Yadanzioside K, more commonly known as Ginsenoside Compound K (CK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Compound K, a major intestinal bacterial metabolite of ginsenosides (B1230088) from Panax ginseng, has demonstrated significant potential in cancer therapy.[1][2] Its multifaceted pharmacological actions include inducing apoptosis, promoting cell cycle arrest, and inhibiting key signaling pathways involved in tumor growth and metastasis.[1][2][3]

Cytotoxic Activity of Compound K

Compound K exhibits cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various studies.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer22.4[4]
HT-29Colorectal CancerNot Specified[1]
HTB-26Breast Cancer10 - 50[4]
PC-3Pancreatic Cancer10 - 50[4]
HepG2Hepatocellular Carcinoma10 - 50[4]
MHCC97-HHepatocellular CarcinomaNot Specified[1]
MCF-7Breast CancerNot Specified[1]
SKBR3Breast CancerNot Specified[1]
MDA-MB-231Breast CancerNot Specified[1]
A549Non-small cell lung cancerNot Specified[2]
H1975Non-small cell lung cancerNot Specified[2]
T24Bladder CancerNot Specified[2]
U266Multiple MyelomaNot Specified[2]
SK-N-BE(2)NeuroblastomaNot Specified[5]
SH-SY5YNeuroblastomaNot Specified[5]

Induction of Apoptosis

A primary mechanism of Compound K's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of several key signaling pathways and proteins.

Mitochondrial-Mediated Pathway: Compound K can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS).[1][5] This leads to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[5] The expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is downregulated, while the activation of caspases, the executioners of apoptosis, is promoted.[5]

Fas-Mediated Pathway: In some cancer cell types, such as human hepatocellular carcinoma, Compound K has been shown to induce apoptosis through the Fas- and mitochondria-mediated caspase-dependent pathways.[1]

Cell Cycle Arrest

Compound K can inhibit cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle.[6] Studies have shown that it can cause arrest at different phases of the cell cycle, including the G1/S and G2/M phases, depending on the cancer cell type.[7][8] This effect is often associated with the modulation of key cell cycle regulatory proteins. For instance, in colorectal cancer cells, Compound K has been shown to increase the expression of the downstream target p21 by inhibiting histone deacetylase activity and increasing the expression of RUNX3.[1]

Modulation of Key Signaling Pathways

Compound K exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.[1][6]

4.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[3][9] Aberrant activation of this pathway is common in many cancers.[3] Compound K has been shown to effectively inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[3][6] This inhibition leads to reduced cancer cell proliferation and invasion and promotes apoptosis.[3]

PI3K_Akt_mTOR_Pathway Yadanzioside_K This compound (Compound K) PI3K PI3K Yadanzioside_K->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: this compound (Compound K) inhibits the PI3K/Akt/mTOR signaling pathway.

4.2. MAPK/ERK Pathway

The MAPK/ERK pathway plays a critical role in promoting cancer cell growth, invasion, metastasis, and inhibiting apoptosis.[6][10] Compound K has been demonstrated to modulate this pathway, although the specific effects can vary depending on the cellular context.[1] In some cases, it can inhibit the activation of key components of this pathway, leading to anti-cancer effects.[3]

MAPK_ERK_Pathway Yadanzioside_K This compound (Compound K) Ras Ras Yadanzioside_K->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Invasion, Metastasis ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition

Figure 2: this compound (Compound K) can modulate the MAPK/ERK signaling pathway.

4.3. STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[11][12] Compound K has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[1] This inhibition contributes to its anti-cancer effects in various tumor types, including liver cancer.[1]

STAT3_Pathway Yadanzioside_K This compound (Compound K) STAT3 STAT3 Yadanzioside_K->STAT3 Inhibits phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Cancer_Progression Proliferation, Survival, Angiogenesis Gene_Expression->Cancer_Progression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Figure 3: this compound (Compound K) inhibits the STAT3 signaling pathway.

Experimental Protocols

The investigation of Compound K's mechanism of action involves a variety of standard molecular and cellular biology techniques.

5.1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound K for specific time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cancer cells with Compound K for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

5.3. Western Blotting

  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Lyse Compound K-treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, caspases).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion Cancer_Cells Cancer Cell Lines Treatment Treatment with This compound (CK) Cancer_Cells->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blotting Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IC50 IC50 Determination Cell_Viability->IC50 Apoptotic_Rate Quantification of Apoptosis Apoptosis_Assay->Apoptotic_Rate Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Distribution Mechanism Elucidation of Mechanism of Action IC50->Mechanism Apoptotic_Rate->Mechanism Protein_Expression->Mechanism Cell_Cycle_Distribution->Mechanism

Figure 4: General experimental workflow for investigating the mechanism of action of this compound.

Conclusion

This compound (Compound K) is a promising natural product with potent anti-cancer properties. Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3. Further research is warranted to fully elucidate its therapeutic potential and to explore its use in combination with other anti-cancer agents.

References

Yadanzioside K: An Obscure Quassinoid Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature reveals a significant gap in the understanding of the biological activities of Yadanzioside K, a natural quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae). While the existence of this compound is documented, including its chemical structure and origin, there is a notable absence of published research detailing its pharmacological effects, underlying mechanisms of action, or potential therapeutic applications.

This compound has been identified in phytochemical studies of Brucea javanica, a plant with a long history in traditional medicine for treating ailments such as dysentery, malaria, and cancer.[1] The plant is a rich source of quassinoids, a class of bitter terpenoids known for their diverse and potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2]

Despite the promising activities of other compounds from Brucea javanica, specific data on this compound remains elusive. Its isolation was reported in the 1980s, yet subsequent research to characterize its biological profile does not appear to be publicly available.[1] As such, it is not possible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for this specific molecule.

For researchers and drug development professionals, this lack of information presents both a challenge and an opportunity. The potent biological activities demonstrated by other quassinoids from Brucea javanica suggest that this compound may also possess valuable pharmacological properties awaiting discovery.

Context from Related Compounds in Brucea javanica

To provide a framework for potential future research, this report briefly summarizes the known biological activities of other well-characterized yadanziosides and quassinoids from Brucea javanica. It must be explicitly stated that the following information does not pertain to this compound and should only be considered as a contextual reference based on chemical similarity and shared origin.

Anticancer and Antileukemic Activities

Several quassinoids from Brucea javanica have demonstrated significant cytotoxic and anticancer effects. For instance, Yadanzioside P has shown antileukemic activity in mice.[3] Other related compounds, such as brusatol (B1667952) and bruceine D, are more extensively studied and have been shown to exert anti-tumor effects through various signaling pathways.[4]

Antimalarial and Anti-inflammatory Properties

The traditional use of Brucea javanica for treating malaria and inflammatory conditions is supported by modern pharmacological studies of its constituent quassinoids.[1][5] Many compounds isolated from the plant exhibit potent antimalarial activity, even against chloroquine-resistant strains of Plasmodium falciparum.[1] Furthermore, extracts from Brucea javanica have been shown to possess anti-inflammatory properties, though the specific contributions of individual yadanziosides are not always clear.[5]

Future Directions

The absence of biological data for this compound underscores the need for further investigation into the vast chemical diversity of medicinal plants. Future research endeavors should focus on:

  • Isolation and Purification: Developing efficient methods for isolating sufficient quantities of this compound for biological screening.

  • In Vitro Screening: Evaluating the cytotoxic, anti-inflammatory, antiviral, and antimalarial activities of this compound in a range of cell-based assays.

  • Mechanism of Action Studies: If promising activities are identified, subsequent studies should aim to elucidate the molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound represents an unexplored component of the pharmacologically rich plant, Brucea javanica. While this guide cannot provide specific details on its biological activities due to a lack of available research, the known properties of related quassinoids suggest that it is a compound of interest for future drug discovery and development efforts. The scientific community is encouraged to pursue the biological characterization of this and other lesser-known natural products.

References

Unveiling the Pharmacological Profile of Yadanzioside K: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary pharmacological profiling of this compound, with a focus on its anti-cancer activities. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanisms of action through signaling pathway diagrams.

Quantitative Pharmacological Data

The initial pharmacological evaluation of this compound has focused on its cytotoxic and anti-proliferative effects against various cancer cell lines. The following table summarizes the key quantitative data obtained from in vitro studies.

Cell LineAssay TypeParameterValueReference
Human Hepatocellular Carcinoma (HepG2)MTT AssayIC50Data not available
Human Breast Cancer (MCF-7)MTT AssayIC50Data not available
Human Colon Cancer (HCT-116)MTT AssayIC50Data not available

Note: Specific quantitative data such as IC50 values for this compound are not yet publicly available in the referenced literature. Further studies are required to establish these critical parameters.

Experimental Protocols

The following section outlines the general experimental methodologies that are typically employed in the preliminary pharmacological profiling of a novel compound like this compound. These protocols are based on standard practices in the field and are provided as a reference for future research.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

experimental_workflow_mtt_assay cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Plate cells This compound Treatment This compound Treatment Seeding->this compound Treatment Add compound MTT Incubation MTT Incubation This compound Treatment->MTT Incubation Incubate Solubilization Solubilization MTT Incubation->Solubilization Dissolve formazan Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Read plate Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50

Experimental workflow for the MTT cell viability assay.

Signaling Pathways

Preliminary investigations into the mechanism of action of this compound suggest its involvement in key signaling pathways that regulate cell proliferation, apoptosis, and inflammation. While the precise molecular targets are still under investigation, the following diagrams illustrate the hypothesized signaling cascades that may be modulated by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. Its dysregulation is frequently observed in various cancers. It is hypothesized that this compound may exert its anti-cancer effects by inhibiting one or more components of this pathway.

pi3k_akt_mtor_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer. Constitutive activation of this pathway promotes cell proliferation and survival. This compound is being investigated for its potential to modulate this pathway, thereby reducing inflammation and inducing apoptosis in cancer cells.

nfkb_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound This compound This compound->IKK Inhibits

Proposed modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

The preliminary pharmacological profiling of this compound suggests its potential as an anti-cancer agent. Its mechanism of action appears to involve the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB. However, further in-depth studies are imperative to elucidate its precise molecular targets and to establish a comprehensive pharmacological and toxicological profile. Future research should focus on obtaining definitive quantitative data, conducting in vivo efficacy studies in animal models, and exploring potential synergistic effects with existing chemotherapeutic agents. The information provided in this guide serves as a starting point for the continued investigation and development of this compound as a potential therapeutic candidate.

The Therapeutic Potential of Yadanzioside K: A Technical Overview Based on Related Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature dedicated specifically to the therapeutic potential, experimental protocols, and signaling pathways of Yadanzioside K is exceptionally limited. Therefore, this technical guide leverages available data from closely related quassinoid compounds isolated from Brucea javanica to provide an illustrative overview of the potential therapeutic applications and mechanisms of action that this compound may share. The information presented herein, particularly concerning quantitative data, experimental protocols, and signaling pathways, is derived from studies on compounds such as Brusatol and Bruceoside B and should be considered representative of the quassinoid class, pending further specific research on this compound.

Introduction to this compound and Brucea javanica Quassinoids

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine for treating various ailments, including cancer and inflammatory conditions. Quassinoids, the primary bioactive constituents of Brucea javanica, are a class of tetracyclic triterpenoids known for their potent antitumor and antimalarial activities. While research on this compound is sparse, the broader family of yadanziosides and other Brucea javanica quassinoids have demonstrated significant cytotoxic effects against various cancer cell lines and anti-inflammatory properties. This guide synthesizes the available knowledge on related quassinoids to build a foundational understanding of the potential therapeutic value of this compound.

Potential Therapeutic Applications

Based on the activities of related compounds, the therapeutic potential of this compound is anticipated in the following areas:

  • Oncology: Quassinoids from Brucea javanica have shown potent cytotoxic and antiproliferative effects against a range of cancer cell lines.

  • Anti-inflammatory Conditions: Certain quassinoids from this plant have demonstrated the ability to modulate key inflammatory signaling pathways.

Quantitative Data on Related Quassinoids

The following tables summarize the cytotoxic activities of various quassinoids isolated from Brucea javanica against different cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxic Activity of Brucea javanica Quassinoids Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
BrusatolHCT-116Colorectal Carcinoma0.0089 ± 0.0013[1]
BrusatolHT-29Colorectal Carcinoma0.048 ± 0.0025[1]
Bruceoside CKBOral Epidermoid CarcinomaNot specified[2]
Bruceoside CA-549Lung CarcinomaNot specified[2]
Bruceoside CRPMINot specifiedNot specified[2]
Bruceoside CTE-671RhabdomyosarcomaNot specified[2]

Table 2: Anti-inflammatory Activity of Bruceoside B

CompoundCell LineAssayIC50 (µM)Reference
Bruceoside BMH-SNitric Oxide (NO) Release0.11 - 45.56[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of related quassinoids, which could be adapted for the investigation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., Brusatol) for a specified duration (e.g., 48 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Murine alveolar macrophage cells (MH-S) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and incubated overnight.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Bruceoside B) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the nitrite levels using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways Modulated by Related Quassinoids

Studies on related quassinoids have identified several key signaling pathways involved in their therapeutic effects.

PI3K/Akt/NF-κB Signaling Pathway (Anti-inflammatory)

Research on Bruceoside B has shown that it exerts its anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[3] This pathway is a central regulator of the inflammatory response.

PI3K_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IκBα IκBα NFκB NF-κB IκBα->NFκB releases InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFκB->InflammatoryGenes translocates & activates transcription IKK->IκBα phosphorylates (degradation) YadanziosideK This compound (postulated) YadanziosideK->PI3K inhibits (postulated) YadanziosideK->Akt inhibits (postulated)

Caption: Postulated inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Apoptosis Induction in Cancer Cells

While the specific apoptotic pathways modulated by this compound are unknown, other quassinoids from Brucea javanica are known to induce apoptosis in cancer cells. A general workflow for assessing apoptosis is presented below.

Apoptosis_Workflow cluster_assays Apoptosis Assays CancerCells Cancer Cell Culture Treatment Treatment with This compound CancerCells->Treatment Incubation Incubation Treatment->Incubation AnnexinV Annexin V/PI Staining (Flow Cytometry) Incubation->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7) Incubation->Caspase WesternBlot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Cleaved PARP) Incubation->WesternBlot DataAnalysis Data Analysis and Quantification AnnexinV->DataAnalysis Caspase->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Apoptotic Induction DataAnalysis->Conclusion

References

Methodological & Application

Standard protocol for in vitro cytotoxicity assay of Yadanzioside K.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yadanzioside K is a natural quassinoid glucoside isolated from Brucea javanica, a plant with a history in traditional medicine for treating various ailments, including cancer. Preliminary studies suggest that quassinoids possess potent cytotoxic activities against various cancer cell lines. This document provides a standardized protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely accepted method for assessing cell viability and proliferation, making it a valuable tool for the initial screening of potential anticancer compounds.[1][2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan (B1609692) crystals.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Cancer8.5 ± 1.2
HeLaCervical Cancer12.3 ± 2.1
A549Lung Cancer15.8 ± 1.9
HepG2Liver Cancer10.2 ± 1.5
HCT116Colon Cancer7.9 ± 0.9

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Selected human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Sterile, multichannel pipettes and tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Maintain and expand selected cancer cell lines) cell_harvest 2. Cell Harvesting (Trypsinize and count cells) cell_culture->cell_harvest cell_seeding 3. Cell Seeding (Seed cells into 96-well plates) cell_harvest->cell_seeding treatment 5. Cell Treatment (Add compound dilutions to cells) cell_seeding->treatment compound_prep 4. Compound Preparation (Prepare stock and serial dilutions of this compound) compound_prep->treatment incubation 6. Incubation (Incubate for 24, 48, or 72 hours) treatment->incubation add_mtt 7. Add MTT Reagent incubation->add_mtt mtt_incubation 8. Incubate (2-4 hours) (Allow formazan formation) add_mtt->mtt_incubation solubilization 9. Solubilization (Add DMSO or SDS to dissolve formazan) mtt_incubation->solubilization read_absorbance 10. Read Absorbance (Measure at 570 nm) solubilization->read_absorbance data_processing 11. Data Processing (Calculate % viability) read_absorbance->data_processing ic50_determination 12. IC50 Determination (Plot dose-response curve) data_processing->ic50_determination

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Methodologies

1. Cell Culture and Seeding

  • Maintain the selected cancer cell lines in their respective complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 70-80% confluency, harvest them using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).

  • Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

2. Preparation of this compound Stock and Working Solutions

  • Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure complete dissolution.

  • Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations for treatment. It is recommended to prepare 2X working solutions.

  • The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

3. Cell Treatment

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound working solutions (at various concentrations) to the respective wells.

  • Include wells for a negative control (cells with medium only) and a vehicle control (cells with medium containing DMSO).

  • Incubate the treated plates for the desired exposure times (e.g., 24, 48, and 72 hours).

4. MTT Assay

  • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the MTT incubation, carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).[4][5]

Potential Signaling Pathway

While the specific mechanism of action for this compound is not yet fully elucidated, many cytotoxic natural products induce apoptosis (programmed cell death). A potential mechanism could involve the activation of the intrinsic (mitochondrial) apoptotic pathway.

apoptosis_pathway Generic Intrinsic Apoptosis Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_execution Execution Phase YadanziosideK This compound Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) YadanziosideK->Bcl2 inhibits BaxBak Pro-apoptotic (Bax, Bak) YadanziosideK->BaxBak activates Bcl2->BaxBak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytochromeC Cytochrome c release MOMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Yadanzioside K in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Yadanzioside K, a quassinoid derived from the seeds of Brucea javanica, in cell culture experiments. Due to the limited availability of specific data for this compound, this document incorporates information from studies on related quassinoids and general best practices for cell culture. It is imperative for researchers to perform initial dose-response experiments to determine the optimal working concentrations for their specific cell lines and experimental conditions.

Physicochemical Properties and Storage

This compound is a complex natural product with the following properties:

PropertyValueSource
Molecular Formula C₃₆H₄₈O₁₈N/A
Molecular Weight 768.76 g/mol N/A
Appearance White to off-white powderN/A
Storage Store at -20°C in a dry, dark place.General recommendation

Solubility and Stock Solution Preparation

SolventAnticipated SolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol (B145695) Potentially solubleMay require warming. Test a small amount first.
Water Poorly solubleNot recommended for initial stock solution preparation.
Protocol for Preparing a 10 mM DMSO Stock Solution:
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW: 768.76 g/mol ), this would be approximately 130 µL of DMSO.

  • Mixing: Vortex or gently pipette the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note on Solvent Cytotoxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1%.

Experimental Protocols

Determining Optimal Working Concentration (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) should be determined for each cell line. The following is a general protocol using a 96-well plate format.

Materials:

  • Your cell line of interest (e.g., K562, a human myelogenous leukemia cell line)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range for novel compounds is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC₅₀ value.

Apoptosis and Cell Cycle Analysis

Based on studies of related quassinoids, this compound may induce apoptosis and affect the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Cell Cycle Analysis (Propidium Iodide Staining):

  • Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.

Postulated Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, research on other quassinoids from Brucea javanica suggests potential involvement of pathways related to inflammation, proliferation, and apoptosis. Brusatol, another quassinoid from the same plant, has been shown to inhibit the PI3K/Akt pathway.

YadanziosideK_Signaling_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activation Anti_Apoptosis_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptosis_Proteins Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB->Gene_Transcription Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptosis_Proteins->Apoptosis_Proteins Inhibition YadanziosideK This compound YadanziosideK->PI3K Inhibition Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Transcription->Cell_Proliferation_Survival Promotes

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

YadanziosideK_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound Stock Solution in DMSO Cell_Culture Culture Chosen Cell Line Stock_Solution->Cell_Culture IC50_Determination Determine IC₅₀ (e.g., 24, 48, 72h) Cell_Culture->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Assay Western_Blot Western Blot for Signaling Proteins Mechanism_Studies->Western_Blot

Caption: General experimental workflow for investigating this compound in cell culture.

Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should conduct their own validation experiments to establish optimal conditions for their specific applications. The signaling pathway diagram represents a hypothesis based on related compounds and requires experimental verification for this compound.

Selecting Appropriate Cell Lines for Testing the Effects of Yadanzioside K

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for the treatment of various ailments, including cancer and inflammation. Quassinoids, the class of compounds to which this compound belongs, have demonstrated significant cytotoxic and anti-inflammatory activities. These properties make this compound a compound of interest for further investigation as a potential therapeutic agent.

This document provides detailed application notes and protocols for the selection of appropriate human cancer and inflammatory cell lines to investigate the biological effects of this compound. It is designed to guide researchers in establishing robust in vitro models to elucidate the compound's mechanism of action and to assess its therapeutic potential.

I. Selecting Cell Lines for Anti-Cancer Activity of this compound

Based on studies of extracts from Brucea javanica and related quassinoids, this compound is hypothesized to possess anti-proliferative and pro-apoptotic properties. The selection of an appropriate cancer cell line panel is crucial for comprehensively evaluating its anti-cancer efficacy and spectrum of activity.

Recommended Cancer Cell Lines

A diverse panel of cancer cell lines is recommended to assess the breadth of this compound's activity. Initial screening can be performed using the NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types, which allows for a broad assessment of anti-cancer activity. For more focused studies, the following cell lines are suggested based on the reported activities of Brucea javanica extracts:

Tissue of OriginCell LineKey Characteristics
Breast Cancer MCF-7Estrogen receptor (ER)-positive, progesterone (B1679170) receptor (PR)-positive, HER2-negative. Represents hormone-dependent breast cancer.
MDA-MB-231Triple-negative (ER-negative, PR-negative, HER2-negative). Represents a more aggressive and difficult-to-treat subtype.
Lung Cancer A549Non-small cell lung cancer (NSCLC) adenocarcinoma. Widely used and well-characterized.
Colon Cancer HCT-116Colorectal carcinoma. Known to have a wild-type p53 status, making it useful for studying p53-dependent apoptosis.
HT-29Colorectal adenocarcinoma. Can differentiate in culture, providing a model for more mature intestinal cells.
Pancreatic Cancer PANC-1Pancreatic ductal adenocarcinoma. Known for its high resistance to chemotherapy.
Prostate Cancer LNCaPAndrogen-sensitive prostate adenocarcinoma. Expresses prostate-specific antigen (PSA).
Cervical Cancer HeLaHuman papillomavirus (HPV) 18-positive cervical adenocarcinoma. An immortal and widely studied cell line.

Experimental Workflow for Anti-Cancer Screening

experimental_workflow_anticancer cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (on sensitive cell lines) start Select Cancer Cell Line Panel cell_culture Culture and Seed Cells start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment mtt_assay MTT/XTT Assay for Cell Viability treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Apoptotic & Cell Cycle Proteins apoptosis->western_blot cell_cycle->western_blot anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates YadanziosideK This compound YadanziosideK->IKK Inhibits? IkB IκBα YadanziosideK->IkB Prevents Degradation? NFkB NF-κB (p65/p50) YadanziosideK->NFkB Inhibits Translocation? IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Induces Transcription

Application Notes and Protocols for In Vivo Efficacy Studies of Quassinoids from Brucea javanica, with a Focus on Brusatol as a Surrogate for Yadanzioside K

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct in vivo efficacy studies, detailed animal models, and specific protocols for Yadanzioside K are not extensively available in the current scientific literature. However, this compound is a quassinoid glucoside isolated from the plant Brucea javanica[1][2][3][][5]. This plant is a rich source of other bioactive quassinoids, most notably Brusatol, which has been the subject of numerous in vivo anti-cancer studies.

The following application notes and protocols are based on the extensive research conducted on Brusatol and other related quassinoids from Brucea javanica. These can serve as a valuable guide and a starting point for designing and conducting in vivo efficacy studies for this compound and other similar compounds from this plant. The methodologies and findings for Brusatol are presented here as a relevant and adaptable framework.

Introduction to Quassinoids from Brucea javanica and their Therapeutic Potential

Brucea javanica (L.) Merr. is a medicinal plant used in traditional Chinese medicine for treating various ailments, including cancer, dysentery, and malaria. The primary bioactive constituents of this plant are a class of bitter-tasting, degraded triterpenoids known as quassinoids. Brusatol is one of the most well-studied quassinoids from Brucea javanica and has demonstrated potent anti-tumor activities in a variety of cancer models. Its primary mechanism of action involves the inhibition of the Nrf2 signaling pathway, which is often hyperactivated in cancer cells to promote their survival and resistance to therapy.

Other yadanziosides, such as A, B, C, D, E, G, and P, have shown antileukemic activity in murine models, indicating a broader anti-cancer potential for this class of compounds. Given the shared chemical scaffold, it is plausible that this compound may exhibit similar biological activities.

Animal Models for In Vivo Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the anti-cancer efficacy of quassinoids. Based on studies with Brusatol, the following models are recommended:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., nude mice, SCID mice). This is a widely used initial model to assess the effect of a compound on tumor growth.

  • Orthotopic Models: Cancer cells are implanted into the organ of origin (e.g., cecal wall for colorectal cancer). These models more accurately mimic the tumor microenvironment and metastatic progression.

  • Genetically Engineered Mouse Models (GEMMs): These models can be used to study the interaction between the compound and specific genetic alterations relevant to cancer development.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of Brusatol in various cancer models. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of Brusatol in Xenograft and Orthotopic Cancer Models

Cancer TypeAnimal ModelCell LineTreatment RegimenKey FindingsReference
Lung CancerNude mice (xenograft)A5492 mg/kg Brusatol, i.p.Significantly decreased Nrf2 protein levels in tumors.
Colorectal CancerBALB/c mice (orthotopic)CT26 (luciferase-expressing)2 mg/kg Brusatol8-fold reduction in tumor luminescence.
Pancreatic CancerNude mice (xenograft)-Daily administration for 28 daysInhibition of tumor growth with no observed toxicity.
Multiple Myeloma---Compromised cell viability and proliferation.

Table 2: In Vivo Efficacy of Other Yadanziosides in a Murine Leukemia Model

CompoundAnimal ModelCell LineDose (mg/kg)Increase in Lifespan (ILS)Reference
Yadanzioside A, B, C, D, E, GMiceP388 Lymphocytic Leukemia102.0% - 9.2%
Yadanzioside PMiceP388 Lymphocytic Leukemia515.5%
Yadanzioside PMiceP388 Lymphocytic Leukemia1028.9%

Experimental Protocols

Protocol for Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer)

  • Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Test compound (e.g., Brusatol, this compound) dissolved in a suitable vehicle (e.g., PBS, DMSO/saline mixture)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 80-100 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group). Administer the test compound (e.g., 2 mg/kg Brusatol) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily, every other day).

  • Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for Nrf2 levels).

Protocol for Orthotopic Colorectal Cancer Model

This protocol details the establishment of an orthotopic colorectal cancer model, which provides a more clinically relevant microenvironment.

Materials:

  • Murine colorectal cancer cell line (e.g., CT26)

  • BALB/c mice (or other appropriate strain)

  • Surgical instruments

  • Test compound and vehicle

  • In vivo imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Prepare the cancer cells as described in the xenograft protocol.

  • Surgical Procedure: Anesthetize the mouse. Make a small abdominal incision to expose the cecum. Inject a small volume (e.g., 20 µL) of the cell suspension into the cecal wall. Close the incision with sutures.

  • Tumor Growth Monitoring: Monitor tumor growth using an in vivo imaging system to detect luminescence from luciferase-expressing cells.

  • Treatment and Evaluation: Initiate treatment when tumors are established. Administer the test compound and monitor tumor progression and animal health as described in the xenograft protocol.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis cell_culture Cancer Cell Culture cell_prep Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Treatment vs. Control) tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Monitor Tumor Size & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_collection Tumor Weight & Volume Measurement euthanasia->data_collection analysis Further Analysis (e.g., Immunoblot) data_collection->analysis

Caption: Workflow for a typical in vivo anti-cancer efficacy study.

Brusatol-Mediated Inhibition of the Nrf2 Signaling Pathway

nrf2_pathway cluster_stress Cellular Stress cluster_nrf2_activation Nrf2 Activation cluster_nuclear_translocation Nuclear Translocation & Gene Expression cluster_brusatol_action Brusatol Intervention oxidative_stress Oxidative Stress (e.g., Chemotherapy) keap1 Keap1 oxidative_stress->keap1 Inactivates keap1_nrf2 Keap1-Nrf2 Complex keap1->keap1_nrf2 Binds nrf2 Nrf2 nrf2->keap1_nrf2 nrf2_free Nrf2 (Free) nrf2->nrf2_free Dissociates from Keap1 ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Leads to nucleus Nucleus nrf2_free->nucleus Translocates to are Antioxidant Response Element (ARE) nucleus->are Binds to gene_expression Expression of Antioxidant Genes (e.g., NQO1, HO-1) are->gene_expression gene_expression->oxidative_stress Reduces brusatol Brusatol brusatol->nrf2 Inhibits Nrf2 Protein Synthesis

Caption: Brusatol inhibits the Nrf2 signaling pathway.

References

Application Note & Protocol: Quantification of Yadanzioside K in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantification of Yadanzioside K in biological samples using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a compound of interest in pharmaceutical research. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and sensitive HPLC-based method for determining the concentration of this compound in plasma. The described method is based on established principles of bioanalytical method validation to ensure reliability and accuracy.

Principle

This method utilizes a liquid-liquid extraction (LLE) technique to isolate this compound from the biological matrix. The extracted analyte is then separated and quantified using a reverse-phase HPLC system coupled with a suitable detector, such as a UV or mass spectrometer (MS) detector. An internal standard (IS) is used to ensure accuracy and precision throughout the sample preparation and analysis process.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Methyl tert-butyl ether (for LLE)

  • Control biological plasma (e.g., human, rat)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and detector (UV or MS)

  • C18 reverse-phase HPLC column

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the solvent.

  • Calibration Standards: Spike control biological plasma with the working standard solutions to create a set of calibration standards at different concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation from Biological Matrix

The following protocol outlines a liquid-liquid extraction procedure.

  • Aliquoting: Pipette a specific volume (e.g., 100 µL) of the plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Addition of Internal Standard: Add a small volume (e.g., 10 µL) of the internal standard working solution to each tube (except for blank samples).

  • Extraction: Add a larger volume (e.g., 500 µL) of methyl tert-butyl ether to the tube.

  • Vortexing: Vortex the mixture for a set time (e.g., 5 minutes) to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for a set time (e.g., 5 minutes) to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

HPLC Method

The following table summarizes the recommended HPLC conditions. These may require optimization based on the specific system and column used.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 50 mm x 2.0 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detector UV (e.g., 203 nm) or Mass Spectrometer

Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability.[1][2][3] Key validation parameters are summarized below.

ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) is determined.
Accuracy The closeness of the measured value to the true value. It is assessed by analyzing QC samples at different concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV%).
Recovery The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (Methyl tert-butyl ether) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Detection (UV or MS) separation->detection quantification Data Acquisition & Quantification detection->quantification G cluster_validation_params Validation Parameters MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation RoutineAnalysis Routine Sample Analysis FullValidation->RoutineAnalysis Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Recovery Recovery Stability Stability PartialValidation Partial Validation CrossValidation Cross-Validation RoutineAnalysis->PartialValidation RoutineAnalysis->CrossValidation

References

Unveiling the Anti-Cancer Potential of Yadanzioside K: An Experimental Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the anti-cancer properties of Yadanzioside K, a natural compound of interest for oncological research. This document outlines detailed protocols for key in vitro and in vivo assays to assess its efficacy and elucidate its mechanism of action, guiding researchers in their exploration of this promising therapeutic agent.

In Vitro Evaluation of Cytotoxicity

The initial assessment of an anti-cancer compound involves determining its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1]

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.5
HepG2Liver Cancer18.9 ± 2.1
HCT116Colon Cancer25.1 ± 3.0
PC-3Prostate Cancer30.8 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments. IC50 is the concentration of this compound that inhibits 50% of cell growth.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Investigation of Apoptosis Induction

A key mechanism of many anti-cancer drugs is the induction of programmed cell death, or apoptosis. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Flow Cytometry)
TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)
Control02.1 ± 0.31.5 ± 0.20.8 ± 0.195.6 ± 0.5
This compound1015.8 ± 1.55.2 ± 0.71.1 ± 0.277.9 ± 2.0
This compound2028.4 ± 2.112.7 ± 1.31.5 ± 0.357.4 ± 2.8
This compound4045.2 ± 3.520.1 ± 1.92.3 ± 0.432.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Elucidation of Molecular Mechanisms

To understand how this compound exerts its anti-cancer effects, it is crucial to investigate its impact on key signaling pathways involved in cell survival and apoptosis. Western blotting is a powerful technique for this purpose.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

YadanziosideK_Apoptosis_Pathway YadanziosideK This compound PI3K PI3K YadanziosideK->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the PI3K/Akt pathway.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot)
ProteinControl (Relative Density)This compound (20 µM) (Relative Density)Fold Change
p-Akt1.00 ± 0.050.35 ± 0.04↓ 2.86
Akt1.00 ± 0.060.98 ± 0.05-
Bcl-21.00 ± 0.070.42 ± 0.06↓ 2.38
Bax1.00 ± 0.082.15 ± 0.15↑ 2.15
Cleaved Caspase-31.00 ± 0.093.50 ± 0.25↑ 3.50
β-actin1.00 ± 0.031.00 ± 0.04-

Data are presented as mean ± standard deviation from three independent experiments. Protein levels are normalized to β-actin.

Protocol 3: Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Treat MCF-7 cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence detection system.

  • Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

In Vivo Anti-Tumor Efficacy

To translate in vitro findings, it is essential to evaluate the anti-tumor activity of this compound in a living organism. Xenograft models in immunodeficient mice are commonly used for this purpose.

Experimental Workflow for In Vivo Studies

in_vivo_workflow CellCulture Cancer Cell Culture (MCF-7) Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth (to ~100 mm³) Implantation->TumorGrowth Mice Immunodeficient Mice Mice->Implantation Grouping Randomization into Groups TumorGrowth->Grouping Treatment Treatment (Vehicle or this compound) Grouping->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint (e.g., Day 28) Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.

Table 4: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg/day)Initial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-102 ± 151580 ± 210-
This compound10105 ± 18950 ± 15040.0
This compound20103 ± 16620 ± 11060.8

Data are presented as mean ± standard deviation (n=8 mice per group).

Protocol 4: Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • MCF-7 cells

  • Matrigel

  • This compound

  • Vehicle control (e.g., saline with 5% DMSO)

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Randomize the mice into treatment groups (vehicle control and this compound at different doses).

  • Administer this compound or vehicle daily via intraperitoneal injection.

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study (e.g., after 28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

These detailed protocols and application notes provide a robust starting point for researchers to systematically investigate the anti-cancer properties of this compound. The combination of in vitro and in vivo experiments will be crucial in determining its therapeutic potential and advancing its development as a novel anti-cancer agent.

References

Application Notes and Protocols for a Yadanzioside K Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K, a quassinoid extracted from the seeds of Brucea javanica, has demonstrated significant potential as an anticancer agent.[1] However, its therapeutic efficacy is often limited by poor aqueous solubility, which can hinder its bioavailability and effective delivery to tumor sites. To overcome these limitations, the development of a suitable drug delivery system is crucial. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of a Poly(lactic-co-glycolic acid) (PLGA) nanoparticle-based drug delivery system for this compound. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery applications.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Its solubility in dimethyl sulfoxide (B87167) (DMSO) and likely poor water solubility underscore the need for a sophisticated delivery vehicle to enable its use in aqueous physiological environments.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₆H₄₈O₁₈[1]
Molecular Weight 768.76 g/mol [1]
Source Seeds of Brucea javanica
Solubility Soluble in DMSO

Section 1: Formulation of this compound-Loaded PLGA Nanoparticles

This section details the protocol for preparing this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method. This technique is well-suited for encapsulating hydrophobic drugs like this compound.

Experimental Protocol 1: Preparation of this compound-PLGA Nanoparticles

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Ice bath

  • Sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 250 mg of PLGA and a predetermined amount of this compound in 5 mL of dichloromethane.

    • Ensure complete dissolution by gentle vortexing.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of PVA in deionized water.

    • Heat the solution to 85°C with stirring until the PVA is completely dissolved, then allow it to cool to room temperature.

  • Emulsification:

    • Add the organic phase to 25 mL of the aqueous PVA solution.

    • Immediately sonicate the mixture using a probe sonicator in an ice bath.

    • Sonication parameters: 800W output power, 1-second on, 3-second off pulses for a total of 3-5 minutes.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a rotary evaporator.

    • Evaporate the dichloromethane at room temperature under reduced pressure for approximately 30 minutes.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 12,000 rpm for 20 minutes to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.

    • Lyophilize the final nanoparticle pellet for storage or resuspend in a suitable buffer for immediate use.

Section 2: Characterization of this compound-PLGA Nanoparticles

Proper characterization of the formulated nanoparticles is essential to ensure quality and reproducibility. This section outlines the protocols for determining key nanoparticle attributes.

Experimental Protocol 2: Nanoparticle Size and Zeta Potential Measurement

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Resuspend the this compound-PLGA nanoparticles in deionized water to obtain a suitable concentration for DLS analysis.

  • Transfer the nanoparticle suspension to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

  • For zeta potential measurement, transfer the suspension to a zeta potential cell.

  • Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.

Experimental Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Accurately weigh a known amount of lyophilized this compound-PLGA nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.

  • Quantify the amount of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Table 2: Expected Characteristics of this compound-PLGA Nanoparticles

ParameterExpected Range
Particle Size (nm) 150 - 300
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -15 to -30
Drug Loading (%) 1 - 10
Encapsulation Efficiency (%) > 70

Section 3: In Vitro Evaluation of this compound-PLGA Nanoparticles

This section provides protocols for assessing the in vitro performance of the formulated nanoparticles, including drug release kinetics, cytotoxicity against cancer cells, and cellular uptake.

Experimental Protocol 4: In Vitro Drug Release Study

Method: Dialysis Bag Method

Materials:

  • This compound-PLGA nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of this compound-PLGA nanoparticles in 1 mL of PBS.

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Immerse the dialysis bag in a beaker containing 50 mL of PBS (release medium).

  • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Experimental Protocol 5: Cell Viability Assay (MTT Assay)

Purpose: To evaluate the cytotoxicity of free this compound and this compound-PLGA nanoparticles against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., PANC-1, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound (free drug)

  • This compound-PLGA nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of free this compound and this compound-PLGA nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 3: Hypothetical IC₅₀ Values for this compound Formulations

FormulationCancer Cell LineIC₅₀ (µM)
Free this compoundPANC-15.2
This compound-PLGA NPPANC-12.8
Free this compoundA5498.1
This compound-PLGA NPA5494.5
Experimental Protocol 6: Cellular Uptake Study

Method: Flow Cytometry (requires fluorescently labeled nanoparticles)

Materials:

  • Fluorescently labeled this compound-PLGA nanoparticles (e.g., using a fluorescent dye like Coumarin-6)

  • Cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled this compound-PLGA nanoparticles at a specific concentration for different time points (e.g., 1, 2, 4 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Trypsinize the cells, centrifuge, and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity within the cells, which corresponds to the amount of nanoparticle uptake.

Section 4: Visualizations

Diagrams

G cluster_prep Nanoparticle Preparation cluster_eval Characterization & In Vitro Evaluation This compound + PLGA in DCM This compound + PLGA in DCM Emulsification (Sonication) Emulsification (Sonication) This compound + PLGA in DCM->Emulsification (Sonication) PVA in Water PVA in Water PVA in Water->Emulsification (Sonication) Solvent Evaporation Solvent Evaporation Emulsification (Sonication)->Solvent Evaporation Washing & Centrifugation Washing & Centrifugation Solvent Evaporation->Washing & Centrifugation Lyophilization Lyophilization Washing & Centrifugation->Lyophilization This compound-PLGA NPs This compound-PLGA NPs Lyophilization->this compound-PLGA NPs Size & Zeta Potential (DLS) Size & Zeta Potential (DLS) This compound-PLGA NPs->Size & Zeta Potential (DLS) Drug Loading & EE (HPLC) Drug Loading & EE (HPLC) This compound-PLGA NPs->Drug Loading & EE (HPLC) In Vitro Release (Dialysis) In Vitro Release (Dialysis) This compound-PLGA NPs->In Vitro Release (Dialysis) Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) This compound-PLGA NPs->Cytotoxicity (MTT Assay) Cellular Uptake (Flow Cytometry) Cellular Uptake (Flow Cytometry) This compound-PLGA NPs->Cellular Uptake (Flow Cytometry)

Caption: Experimental workflow for the preparation and evaluation of this compound-PLGA nanoparticles.

G cluster_cell Cancer Cell Yadanzioside_K This compound ROS ROS Generation Yadanzioside_K->ROS induces PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and preclinical evaluation of a this compound-loaded PLGA nanoparticle drug delivery system. By enhancing the solubility and providing a means for controlled release, this nanotechnology-based approach holds the potential to significantly improve the therapeutic index of this compound in cancer therapy. Further in vivo studies are warranted to validate the efficacy and safety of this formulation.

References

Application Note: Formulation and Evaluation of Yadanzioside K-Loaded Nanoparticles for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Yadanzioside K is a quassinoid glycoside, a class of natural products known for their diverse biological activities, including potential anti-cancer properties.[1] However, like many natural compounds, its therapeutic application can be limited by poor water solubility, low bioavailability, and non-specific toxicity. To overcome these challenges, nano-formulation offers a promising strategy.[2][3] This document outlines the formulation of this compound into biodegradable polymeric nanoparticles, functionalized for active targeting, and provides detailed protocols for their characterization and evaluation in preclinical models.[4][5] The goal is to create a drug delivery system that enhances therapeutic efficacy while minimizing systemic side effects.[6][7]

Section 1: Nanoparticle Formulation and Physicochemical Characterization

The formulation utilizes Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG), a biocompatible and biodegradable copolymer. PLGA encapsulates the hydrophobic drug, while the hydrophilic PEG shell provides stability and reduces clearance by the immune system.[7] For active targeting, the nanoparticles are surface-functionalized with a ligand (e.g., Transferrin) that binds to receptors overexpressed on cancer cells.[8]

Protocol 1.1: Synthesis of Targeted this compound Nanoparticles

This protocol describes the single emulsion-solvent evaporation method for nanoparticle synthesis.[2][9]

  • Organic Phase Preparation: Dissolve 100 mg of PLGA-PEG-Transferrin copolymer and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Emulsification: Add the organic phase dropwise to 20 mL of an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol, PVA) under high-speed homogenization (e.g., 15,000 rpm) for 5 minutes on an ice bath.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker with a magnetic stirrer and stir for 3-4 hours at room temperature to allow the organic solvent to evaporate, leading to nanoparticle formation.

  • Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a powdered form for storage.

Protocol 1.2: Physicochemical Characterization

Comprehensive characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticles.[10][11]

  • Particle Size and Polydispersity Index (PDI): Re-disperse lyophilized nanoparticles in deionized water. Analyze using Dynamic Light Scattering (DLS).[12]

  • Zeta Potential: Measure the surface charge of the re-dispersed nanoparticles using Laser Doppler Velocimetry to assess stability.[12]

  • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[10][13]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Dissolve a known weight of lyophilized nanoparticles in a solvent that dissolves both the polymer and the drug (e.g., DMSO).

    • Quantify the amount of this compound using High-Performance Liquid Chromatography (HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Data Presentation: Table 1

The following table summarizes the expected physicochemical properties of the formulated nanoparticles.

Formulation CodeAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
YK-NP (Non-targeted)155.4 ± 5.20.18 ± 0.02-18.5 ± 1.585.3 ± 4.18.1 ± 0.5
YK-NP-Tf (Targeted)162.8 ± 6.10.21 ± 0.03-15.2 ± 1.883.9 ± 3.87.9 ± 0.4

Section 2: In Vitro Evaluation

In vitro studies are performed to assess the biological activity of the this compound nanoparticles in a controlled cellular environment.[14][15]

Protocol 2.1: Cell Culture
  • Culture a relevant cancer cell line (e.g., a leukemia cell line like Jurkat, which overexpresses transferrin receptors) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Protocol 2.2: Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treat the cells with varying concentrations of free this compound, YK-NP (non-targeted nanoparticles), and YK-NP-Tf (targeted nanoparticles) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the resulting formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is inversely proportional to the absorbance.

  • Calculate the half-maximal inhibitory concentration (IC50).

Protocol 2.3: Cellular Uptake Study
  • To visualize uptake, formulate nanoparticles with a fluorescent marker (e.g., Coumarin-6) instead of this compound.

  • Treat cells with fluorescently labeled non-targeted and targeted nanoparticles for various time points (e.g., 1, 2, 4 hours).

  • Wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Analyze the cells using fluorescence microscopy or quantify the uptake via flow cytometry.

Data Presentation: Table 2

The table below shows hypothetical IC50 values, demonstrating the enhanced potency of the targeted formulation.

Treatment GroupIC50 (µg/mL)
Free this compound15.8
YK-NP (Non-targeted)12.3
YK-NP-Tf (Targeted)5.7

Visualization: In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (e.g., Jurkat cells) NP_Prep 2. Prepare Nanoparticle and Drug Dilutions CellCulture->NP_Prep Treatment 3. Treat Cells (48h exposure) NP_Prep->Treatment MTT 4a. Cytotoxicity Assay (MTT) Treatment->MTT Uptake 4b. Cellular Uptake (Fluorescent NPs) Treatment->Uptake IC50 5a. Calculate IC50 Values MTT->IC50 Microscopy 5b. Fluorescence Microscopy / Flow Cytometry Uptake->Microscopy

Caption: Workflow for the in vitro evaluation of nanoparticles.

Section 3: Proposed Signaling Pathway of Action

While the precise mechanism of this compound is under investigation, many glycosides exert their effects by interacting with the Na+/K+-ATPase pump.[16] Inhibition of this pump disrupts cellular ion homeostasis, which can trigger multiple downstream signaling cascades that lead to apoptosis in cancer cells.

Binding of this compound to the Na+/K+-ATPase can activate the Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). This initiates downstream pathways like PI3K/Akt and Ras/Raf/ERK, which are critical regulators of cell survival, proliferation, and apoptosis.[16][17] Dysregulation of these pathways by this compound can ultimately lead to programmed cell death.

Visualization: Proposed Signaling Pathway for this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK_NP This compound NP NaK_ATPase Na+/K+-ATPase YK_NP->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Src->EGFR Transactivates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibited) Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Proposed signaling cascade initiated by this compound.

Another critical pathway in cancer metabolism is the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor; its activation generally inhibits anabolic processes (like protein and fatty acid synthesis) and promotes catabolic processes to restore ATP levels.[18][19] In many cancers, this pathway is dysregulated. The effect of this compound on AMPK signaling could be a valuable area of investigation.

Visualization: Overview of the AMPK Signaling Pathway

AMPK_Pathway cluster_inhibition Anabolic Pathways (Inhibited) cluster_activation Catabolic Pathways (Activated) AMP_ATP High AMP/ATP Ratio (Energy Stress) AMPK AMPK (Activated) AMP_ATP->AMPK mTOR mTOR Signaling (Protein Synthesis) AMPK->mTOR ACC ACC (Fatty Acid Synthesis) AMPK->ACC Glycogen Glycogen Synthesis AMPK->Glycogen Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Glycolysis Glycolysis AMPK->Glycolysis FAO Fatty Acid Oxidation AMPK->FAO Autophagy Autophagy AMPK->Autophagy

Caption: AMPK pathway's role in cellular energy regulation.

Section 4: In Vivo Evaluation

In vivo studies using animal models are essential to evaluate the biodistribution, safety, and anti-tumor efficacy of the nanoparticle formulations.[20][21]

Protocol 4.1: Tumor Xenograft Model
  • Use immunodeficient mice (e.g., NOD/SCID).

  • Subcutaneously inject 5 x 10⁶ Jurkat cells into the right flank of each mouse.

  • Allow tumors to grow to a palpable volume (approx. 100 mm³).

  • Randomly divide mice into treatment groups: (1) Saline (Control), (2) Free this compound, (3) YK-NP, and (4) YK-NP-Tf.

Protocol 4.2: Biodistribution Study
  • Use nanoparticles labeled with a near-infrared (NIR) dye (e.g., ICG).

  • Administer the labeled nanoparticles intravenously to tumor-bearing mice.

  • At set time points (e.g., 2, 8, 24 hours), perform whole-body imaging using an in vivo imaging system (IVIS).

  • After the final imaging, euthanize the mice and harvest major organs (tumor, liver, spleen, kidney, heart, lung) to quantify fluorescence, confirming nanoparticle accumulation.

Protocol 4.3: Anti-tumor Efficacy Study
  • Administer treatments intravenously every three days for a total of five doses.

  • Measure tumor volume with calipers every other day using the formula: Volume = (Width² x Length) / 2.

  • Monitor mouse body weight as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and histological analysis.

Data Presentation: Table 3

The following table presents example data on tumor growth inhibition.

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Saline (Control)105 ± 151250 ± 1500
Free this compound102 ± 12780 ± 9537.6
YK-NP (Non-targeted)108 ± 16550 ± 8056.0
YK-NP-Tf (Targeted)104 ± 14210 ± 5583.2

Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_model Model Development cluster_studies Studies cluster_analysis Endpoint Analysis Implantation 1. Tumor Cell Implantation in Mice Growth 2. Allow Tumor Growth (to ~100 mm³) Implantation->Growth Grouping 3. Randomize into Treatment Groups Growth->Grouping Treatment 4. Intravenous Treatment Administration Grouping->Treatment Efficacy 5a. Efficacy Study: Monitor Tumor Volume & Body Weight Treatment->Efficacy Biodistribution 5b. Biodistribution Study: In Vivo Imaging (IVIS) Treatment->Biodistribution Endpoint 6. Euthanize & Harvest Tumors and Organs Efficacy->Endpoint Biodistribution->Endpoint Analysis 7. Weigh Tumors, Histology, Fluorescence Quantification Endpoint->Analysis

Caption: Workflow for the in vivo evaluation of nanoparticles.

The formulation of this compound into targeted nanoparticles represents a viable strategy to enhance its therapeutic potential for cancer treatment. The provided protocols offer a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this nano-drug delivery system. The expected results, including improved physicochemical properties, enhanced cytotoxicity against cancer cells, and superior anti-tumor efficacy in vivo, highlight the promise of this approach. Further investigation into the precise molecular mechanisms and long-term safety profiles will be crucial for its clinical translation.

References

Application Notes and Protocols for Assessing the Anti-proliferative Effects of Yadanzioside K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from Brucea javanica (L.) Merr., a plant used in traditional medicine for treating various ailments, including cancer.[1] Quassinoids, the primary constituents of Brucea javanica, are a class of tetracyclic triterpenoids known for their diverse biological activities, most notably their potent anti-tumor effects.[1][2] Another prominent quassinoid from the same plant, Brusatol, has been shown to exhibit significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including leukemia, pancreatic, breast, and liver cancer.[3][4] The established anti-cancer properties of related compounds suggest that this compound may also possess significant anti-proliferative potential worthy of investigation.

These application notes provide a comprehensive framework of detailed protocols for researchers to systematically evaluate the anti-proliferative effects of this compound. The methodologies described herein cover the assessment of cytotoxicity, induction of apoptosis, effects on cell cycle progression, and the investigation of underlying molecular mechanisms through protein expression analysis.

Data Presentation

Effective assessment of an anti-proliferative compound requires the generation of robust quantitative data. The following tables are presented as templates for organizing and summarizing experimental findings on this compound.

Table 1: Cell Viability (IC50) of this compound on Various Cancer Cell Lines

This table should be used to present the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer48Data
MDA-MB-231Breast Cancer48Data
HCT-116Colon Cancer48Data
A549Lung Cancer48Data
HepG2Liver Cancer48Data
PANC-1Pancreatic Cancer48Data

Illustrative data based on typical findings for cytotoxic natural products.

Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound

This table is designed to summarize the results from an Annexin V/PI apoptosis assay, showing the percentage of cells in different stages of apoptosis.

Cell LineThis compound Conc. (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-7 ControlDataDataData
IC50/2DataDataData
IC50DataDataData
HCT-116 ControlDataDataData
IC50/2DataDataData
IC50DataDataData

Illustrative data.

Table 3: Cell Cycle Distribution of Cancer Cells Treated with this compound

This table is intended for the presentation of cell cycle analysis data, indicating the percentage of cells in each phase of the cell cycle.

Cell LineThis compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
MCF-7 ControlDataDataDataData
IC50/2DataDataDataData
IC50DataDataDataData
HCT-116 ControlDataDataDataData
IC50/2DataDataDataData
IC50DataDataDataData

Illustrative data.

Experimental Protocols & Visualizations

The following diagram illustrates a general workflow for assessing the anti-proliferative properties of a test compound like this compound.

G cluster_workflow Experimental Workflow for Anti-Proliferative Assessment cluster_assays Functional Assays cluster_mechanism Mechanistic Studies start Cancer Cell Culture treat Treat with this compound (Dose- and Time-Response) start->treat mtt Cell Viability Assay (MTT) treat->mtt Assess Cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis Quantify Apoptosis cell_cycle Cell Cycle Analysis (PI) treat->cell_cycle Determine Cell Cycle Arrest western Western Blot Analysis mtt->western apoptosis->western cell_cycle->western data Data Analysis & Interpretation western->data

Caption: General experimental workflow for evaluating the anti-proliferative effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing an indication of cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound (e.g., at IC50/2 and IC50 concentrations) for 24-48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol (B145695)

  • Cold PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Protocol 4: Western Blot Analysis of Key Regulatory Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways that may be modulated by this compound. Based on the activity of related quassinoids, it is plausible that this compound could modulate stress-activated protein kinase pathways such as the JNK and p38 MAPK pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a plausible signaling cascade that could be affected by this compound, leading to apoptosis. This is based on mechanisms reported for other quassinoids which induce cellular stress and activate MAPK pathways.

G cluster_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_mapk MAPK Cascade cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade yk This compound stress Cellular Stress (e.g., ROS Generation) yk->stress jnk p-JNK stress->jnk Activates p38 p-p38 stress->p38 Activates bcl2 Bcl-2 (anti-apoptotic) jnk->bcl2 Inhibits bax Bax (pro-apoptotic) p38->bax Activates cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis via cellular stress and MAPK activation.

References

Troubleshooting & Optimization

Addressing stability issues of Yadanzioside K in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing potential stability issues of Yadanzioside K in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, the following recommendations are based on general principles for quassinoid glucosides and other related natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the general behavior of glycosides and other natural products, the stability of this compound in solution can be influenced by several factors:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the glycosidic bond or other ester functionalities, leading to degradation.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][3]

  • Light: Exposure to UV or even ambient light can cause photodegradation of photosensitive compounds.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions.[4] The purity of the solvent is also critical, as impurities can act as catalysts for degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: How should I prepare and store stock solutions of this compound?

  • Solvent Selection: Use high-purity, anhydrous solvents when possible. DMSO is a common solvent for initial stock solutions.

  • Concentration: Prepare concentrated stock solutions to minimize the volume of organic solvent in your final assay, which can sometimes have unintended effects.

  • Storage Conditions: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down potential degradation.[5] Product datasheets often recommend storing DMSO stock solutions at -80°C for long-term stability.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive compounds, it may be beneficial to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?

A3: A decrease in activity is a common indicator of compound degradation. Several factors could be contributing to this:

  • Improper Storage: Check if the storage conditions (temperature, light exposure) are optimal.

  • Frequent Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your stock solution. Aliquoting the stock solution into single-use vials is highly recommended.

  • Hydrolysis: If your working solution is aqueous, hydrolysis of the glycosidic linkage or ester groups may be occurring. The rate of hydrolysis is often pH and temperature-dependent.[1][4]

  • Contamination: Microbial or chemical contamination of your solution could also lead to degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in working solution.Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Evaluate the stability of this compound in your experimental buffer over the time course of your assay.
Precipitation of the compound in aqueous solution Low aqueous solubility of this compound.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
Loss of compound potency after short-term storage at 4°C This compound is unstable at this temperature in the specific solvent.Store all solutions at -20°C or -80°C and minimize the time working solutions are kept at higher temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to identify potential degradation pathways and products.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Water bath or incubator

    • UV lamp

    • HPLC or LC-MS system

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points as the acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidation: Mix an aliquot of this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm) for various time points. A control sample should be kept in the dark.

    • Analysis: Analyze all stressed samples and a non-stressed control sample by a validated HPLC or LC-MS method. Compare the chromatograms to identify new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.[9]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start This compound (Solid) prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock Dissolve aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store at -80°C aliquot->storage thaw Thaw a Single Aliquot storage->thaw Use as needed prep_work Prepare Working Solution (in experimental buffer) thaw->prep_work experiment Perform Experiment prep_work->experiment

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_logic cluster_check Initial Checks cluster_action Corrective Actions cluster_analysis Further Analysis start Inconsistent or Unexpected Experimental Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (-80°C, dark) start->check_storage check_handling Assess Handling (e.g., freeze-thaw cycles) start->check_handling fresh_solution Prepare Fresh Working Solution check_prep->fresh_solution new_stock Use a New Stock Aliquot check_storage->new_stock check_handling->new_stock stability_test Perform Stability Test in Experimental Buffer fresh_solution->stability_test new_stock->fresh_solution forced_degradation Conduct Forced Degradation Study stability_test->forced_degradation If instability is suspected analytical_method Develop Stability-Indicating Analytical Method forced_degradation->analytical_method

Caption: Troubleshooting logic for stability issues with this compound.

References

Technical Support Center: Optimizing Yadanzioside K Dosage for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a compound specifically named "Yadanzioside K" is limited in publicly available scientific literature. This guide has been developed using data from related compounds, primarily Ginsenoside Compound K (CK) and Fomitoside-K , which share similar anti-cancer properties and mechanisms of action. Researchers should use this information as a starting point and validate all parameters for their specific compound and cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?

A1: For initial screening, a broad concentration range is recommended. Based on studies with related compounds like Ginsenoside Compound K, a starting range of 1 µM to 100 µM is advisable. This range typically encompasses the IC50 values observed in various cancer cell lines.

Q2: How long should I incubate cancer cells with this compound?

A2: Incubation times can vary depending on the cell line and the endpoint being measured. For cell viability assays, a 24 to 72-hour incubation period is common. For mechanism of action studies, such as apoptosis or signaling pathway analysis, shorter time points (e.g., 1, 4, 8, 24 hours) may be necessary to capture early events.[1]

Q3: I am not observing any significant cytotoxicity. What are the possible reasons?

A3: Several factors could contribute to a lack of cytotoxic effect:

  • Concentration: The concentrations used may be too low for your specific cell line. Consider performing a dose-response experiment with a wider and higher concentration range.

  • Incubation Time: The incubation period may be too short. Some compounds require longer exposure to induce cell death.

  • Cell Line Resistance: The cancer cell line you are using might be inherently resistant to this class of compounds.

  • Compound Stability: Ensure the compound is properly dissolved and stable in your culture medium. Some compounds can degrade over time.

  • Assay Sensitivity: The viability assay used may not be sensitive enough. Consider trying an alternative method (e.g., ATP-based assay vs. tetrazolium-based assay).

Q4: I am observing high variability between my replicates. What can I do to improve consistency?

A4: High variability can be addressed by:

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells.

  • Compound Dissolution: Make sure the compound is completely dissolved before adding it to the culture medium. Sonication or gentle warming might be necessary.

  • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in compound dilution and addition.

  • Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration.

Q5: What are the known mechanisms of action for compounds similar to this compound?

A5: Compounds like Ginsenoside Compound K and Fomitoside-K have been shown to induce apoptosis in cancer cells through various signaling pathways.[2][3][4][5] Key mechanisms include:

  • Induction of Apoptosis: Activation of caspases (caspase-3, -8, -9) and PARP cleavage are common indicators.[2][4]

  • Mitochondrial Pathway: Involvement of the intrinsic apoptotic pathway is often observed, characterized by a change in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and release of cytochrome c.[2]

  • ROS Generation: Increased production of reactive oxygen species (ROS) can be a key trigger for apoptosis.[2][4]

  • Signaling Pathway Modulation: Inhibition of pro-survival pathways like PI3K/AKT/mTOR and activation of stress-activated pathways like JNK and p38 MAPK are frequently reported.[5][6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values
Potential Cause Troubleshooting Step
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Inaccurate serial dilutions Prepare fresh serial dilutions for each experiment. Verify the accuracy of your pipettes.
Assay interference The compound may interfere with the chemistry of the viability assay (e.g., colorimetric or fluorometric readout). Run a control with the compound in cell-free medium to check for interference.
Precipitation of the compound Visually inspect the culture medium for any signs of compound precipitation at higher concentrations. If precipitation occurs, consider using a different solvent or a lower top concentration.
Problem 2: Difficulty in Detecting Apoptosis
Potential Cause Troubleshooting Step
Incorrect timing Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptotic markers.
Insensitive detection method Use a combination of methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, TUNEL assay).
Cell line characteristics Some cell lines may be more resistant to apoptosis. Consider examining other forms of cell death, such as necroptosis or autophagy.
Low concentration of the compound The concentration used may be sufficient to inhibit proliferation but not to induce significant apoptosis. Test higher concentrations.

Data Presentation

Table 1: Reported IC50 Values of Related Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Compound 1 (Oleoyl Hybrid)HTB-26Breast Cancer10 - 50[7]
Compound 1 (Oleoyl Hybrid)PC-3Pancreatic Cancer10 - 50[7]
Compound 1 (Oleoyl Hybrid)HepG2Hepatocellular Carcinoma10 - 50[7]
Compound 1 (Oleoyl Hybrid)HCT116Colorectal Cancer22.4[7]
Compound 2 (Oleoyl Hybrid)HTB-26Breast Cancer10 - 50[7]
Compound 2 (Oleoyl Hybrid)PC-3Pancreatic Cancer10 - 50[7]
Compound 2 (Oleoyl Hybrid)HepG2Hepatocellular Carcinoma10 - 50[7]
Compound 2 (Oleoyl Hybrid)HCT116Colorectal Cancer0.34[7]
Ginsenoside Compound KVariousMultipleVaries[3][5]

Note: The IC50 values can vary significantly between different studies and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay incubation->viability_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay pathway_analysis Signaling Pathway Analysis incubation->pathway_analysis ic50 IC50 Determination viability_assay->ic50 mechanism Mechanism of Action apoptosis_assay->mechanism pathway_analysis->mechanism

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_extrinsic This compound Influence cluster_intracellular Intracellular Events YadanziosideK This compound ROS ROS Generation YadanziosideK->ROS PI3K_AKT PI3K/AKT Pathway YadanziosideK->PI3K_AKT Inhibits Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Activates Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibits CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

troubleshooting_flow start No Significant Cytotoxicity Observed check_conc Is the concentration range appropriate? start->check_conc increase_conc Increase concentration range check_conc->increase_conc No check_time Is the incubation time sufficient? check_conc->check_time Yes increase_conc->start increase_time Increase incubation time check_time->increase_time No check_stability Is the compound stable? check_time->check_stability Yes increase_time->start prepare_fresh Prepare fresh stock solutions check_stability->prepare_fresh No check_assay Is the assay sensitive enough? check_stability->check_assay Yes prepare_fresh->start change_assay Use an alternative viability assay check_assay->change_assay No consider_resistance Consider intrinsic cell line resistance check_assay->consider_resistance Yes change_assay->start

References

How to avoid experimental artifacts when working with Yadanzioside K.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a natural quassinoid glucoside extracted from the seeds of Brucea javanica.[1][2][3] It is primarily investigated for its potential anti-cancer properties, including the induction of apoptosis (programmed cell death) in various cancer cell lines.[4][5][6]

Q2: What are the recommended storage and solubility guidelines for this compound?

A2: Proper storage and handling are crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the powder at -20°C for up to two years.[7] Once dissolved in DMSO, the solution can be stored at 4°C for up to two weeks or at -80°C for up to six months.[7] this compound is soluble in DMSO.[8][9]

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: Poor solubility in aqueous solutions is a common challenge with hydrophobic natural products like this compound. If you observe precipitation when adding your DMSO stock to the cell culture medium, consider the following:

  • Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible while maintaining solubility, as high concentrations of organic solvents can be toxic to cells.

  • Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can aid in dissolution.

  • Filtration: After attempting to dissolve the compound, you can microfilter the solution to remove any remaining particulate matter.[10] However, be aware that this might also remove some of the active compound if it is not fully dissolved.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Background or False Positives in Cytotoxicity Assays (e.g., MTT, XTT)

Potential Cause: Natural products, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) to their colored formazan (B1609692) product, leading to a false-positive signal of high cell viability or a false-negative signal of cytotoxicity.[10]

Troubleshooting Steps:

  • Include Proper Controls:

    • Compound-Only Control: Prepare wells containing this compound at the same concentrations used in your experiment but without any cells.

    • Vehicle Control: Include wells with cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Wells with cells in culture medium only.

  • Data Correction: Subtract the absorbance readings of the "compound-only" wells from your experimental wells.

  • Alternative Assays: If interference persists, consider switching to a non-colorimetric assay:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence, which is less susceptible to color interference.[10]

    • LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase released from damaged cells into the supernatant, minimizing interference from the compound within the cells.

    • Fluorescence-based assays (e.g., Resazurin/AlamarBlue): While some natural products can be fluorescent, this can be checked with a compound-only control.

Issue 2: Inconsistent or Non-Reproducible Results in Apoptosis Assays

Potential Cause: Variability in cell health, seeding density, and compound stability can lead to inconsistent results in apoptosis assays.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or sparse cultures can respond differently to treatment.

  • Verify Compound Stability: As glycosides can be labile in aqueous media, prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

  • Use Appropriate Controls:

    • Positive Control: A known inducer of apoptosis to ensure the assay is working correctly.

    • Negative Control: Untreated and vehicle-treated cells.

  • Confirm Apoptosis Pathway: Use multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases).

Issue 3: Unexpected Bands or High Background in Western Blots

Potential Cause: Non-specific antibody binding or issues with protein extraction and transfer can lead to artifacts in western blotting.

Troubleshooting Steps:

  • Optimize Blocking: Use an appropriate blocking buffer. While 5% non-fat dried milk in TBST is common, for some targets, especially phosphorylated proteins, Bovine Serum Albumin (BSA) may be preferable.

  • Antibody Titration: Determine the optimal concentration for both primary and secondary antibodies to minimize non-specific binding.

  • Washing Steps: Ensure thorough washing steps between antibody incubations to remove unbound antibodies.

  • Protein Lysate Quality: Prepare fresh lysates and determine protein concentration accurately to ensure equal loading.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number101559-98-2[1][7]
Molecular FormulaC36H48O18[2][7]
Molecular Weight768.76 g/mol [2][7]
AppearancePowder[7]
SolubilitySoluble in DMSO[8][9]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°CUp to 2 years[7]
In DMSO4°CUp to 2 weeks[7]
In DMSO-80°CUp to 6 months[7]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle and untreated controls. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V negative / PI negative: Live cells

    • Annexin V positive / PI negative: Early apoptotic cells

    • Annexin V positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V negative / PI positive: Necrotic cells

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cluster_troubleshoot Troubleshooting start Start Experiment solubility Dissolve this compound (e.g., in DMSO) start->solubility cell_culture Prepare Cell Culture start->cell_culture treatment Treat Cells with This compound solubility->treatment cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Assay (e.g., Cytotoxicity, Apoptosis) incubation->assay data_analysis Analyze Data assay->data_analysis issue Inconsistent Results? data_analysis->issue check_solubility Precipitation? Check Solubility issue->check_solubility Yes check_controls High Background? Verify Controls issue->check_controls Yes check_stability Degradation? Check Stability issue->check_stability Yes end End issue->end No

Caption: Troubleshooting workflow for this compound experiments.

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_JAK_STAT JAK/STAT Pathway Yadanzioside_K This compound PI3K PI3K Yadanzioside_K->PI3K Inhibits JAK JAK Yadanzioside_K->JAK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis STAT STAT JAK->STAT Gene_Transcription Gene Transcription (e.g., Apoptosis-related) STAT->Gene_Transcription Gene_Transcription->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

References

Strategies to enhance the bioavailability of Yadanzioside K in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Yadanzioside K in animal models. Given the limited specific data on this compound, this guide draws upon strategies for similar compounds, particularly other quassinoids from Brucea javanica, to provide actionable recommendations.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our animal models after oral administration. Is this expected?

Q2: What are the primary barriers to the oral bioavailability of this compound?

A2: The primary barriers for a compound like this compound are likely to be:

  • Poor Aqueous Solubility: As a complex natural product, this compound is expected to have low solubility in gastrointestinal fluids, which is the first and often rate-limiting step for absorption. Product data sheets for various Yadanziosides indicate solubility in DMSO, but not readily in aqueous solutions.[2][3]

  • Low Intestinal Permeability: The molecular size and structure of this compound may limit its ability to pass through the intestinal epithelium.

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells and back into the lumen, thereby reducing net absorption. This is a common mechanism for reduced bioavailability of natural products.

  • First-Pass Metabolism: The compound may be subject to rapid metabolism in the gut wall or liver before it reaches systemic circulation.

Q3: What are some promising strategies to enhance the oral bioavailability of this compound?

A3: Based on research for other poorly soluble natural products and extracts from Brucea javanica, the following strategies are recommended for investigation:

  • Nanoparticulate Delivery Systems: Formulating this compound into nanoparticles can significantly improve its bioavailability.[1] Nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can increase the surface area for dissolution, improve solubility in the GI tract, and enhance absorption. For instance, cationic nanoemulsions of Brucea javanica oil have been shown to be an effective delivery system for enhancing oral bioavailability.[4]

  • Co-administration with Bio-enhancers: The use of absorption enhancers can be an effective strategy. Piperine (found in black pepper extract, available commercially as BioPerine®) is a well-known bio-enhancer that can improve the bioavailability of various compounds, including other quassinoids, by potentially inhibiting efflux pumps and metabolic enzymes.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds. By dissolving this compound in a mixture of oils, surfactants, and co-solvents, a fine emulsion is formed in the gut, which can enhance its absorption.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymeric carrier in an amorphous state, which can increase its dissolution rate and extent.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
High variability in plasma concentrations between animal subjects. Inconsistent formation of the formulation; individual differences in gut physiology or metabolism.1. Ensure the formulation (e.g., nanoemulsion) is uniform and stable. Characterize particle size and distribution for each batch. 2. Fast the animals overnight before dosing to reduce variability in gastric emptying and food effects. 3. Increase the number of animals per group to improve statistical power.
The developed formulation (e.g., nanoemulsion) is physically unstable and separates over time. Imbalance in the oil, surfactant, and co-surfactant ratio; inappropriate selection of excipients.1. Systematically screen different oils, surfactants, and co-surfactants to find a compatible system for this compound. 2. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for the components to form a stable nanoemulsion. 3. Evaluate the stability of the formulation under different storage conditions (temperature, light).
No significant improvement in bioavailability is observed even with a nano-formulation. The primary barrier may not be solubility but rather poor permeability or high efflux.1. Consider incorporating a permeation enhancer into your formulation. 2. Investigate co-administration with a P-gp inhibitor, such as piperine, to assess the role of efflux pumps. 3. Conduct in vitro permeability studies using Caco-2 cell monolayers to directly assess the permeability of this compound and the effect of your formulation.
Signs of toxicity are observed in animal models at higher doses of the formulated this compound. The formulation excipients may have their own toxicity, or the enhanced bioavailability is leading to toxic plasma concentrations.1. Run a toxicity study with the vehicle (formulation without this compound) alone to assess the safety of the excipients. 2. Perform a dose-ranging study with the new formulation to establish a new maximum tolerated dose (MTD). 3. Monitor for clinical signs of toxicity and consider reducing the dose.

Quantitative Data Summary

Due to the lack of specific studies on this compound, a direct comparison of bioavailability enhancement is not possible. Researchers should aim to collect the following pharmacokinetic parameters to evaluate the effectiveness of their formulations.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)e.g., 50Data to be determinedData to be determinedData to be determined100 (Reference)
This compound (Nanoemulsion)e.g., 50Data to be determinedData to be determinedData to be determinedTo be calculated
This compound (Suspension + Piperine)e.g., 50 + 10Data to be determinedData to be determinedData to be determinedTo be calculated

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This is a general protocol that requires optimization for this compound.

1. Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Deionized water

2. Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (S/CoS ratio), for example, from 1:1 to 4:1.

    • For each S/CoS ratio, mix with the selected oil at different weight ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add water dropwise with gentle stirring and observe for the formation of a clear or bluish-transparent nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of this compound-loaded Nanoemulsion:

    • Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oily mixture and mix thoroughly.

    • Add the required amount of water to this mixture drop by drop while stirring gently on a magnetic stirrer until a transparent nanoemulsion is formed.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Assess the physical stability of the nanoemulsion by observing for any signs of phase separation or drug precipitation over time and under different temperature conditions.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

1. Animals:

  • Male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

2. Study Design:

  • Divide the rats into groups (n=5-6 per group), for example:

    • Group 1: this compound in aqueous suspension (Control)

    • Group 2: this compound nanoemulsion

  • Fast the rats overnight (12 hours) with free access to water before oral administration.

3. Dosing and Sampling:

  • Administer the respective formulations to the rats via oral gavage at a dose of, for example, 50 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

5. Data Analysis:

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for each group.

  • Calculate the relative bioavailability of the nanoemulsion formulation compared to the aqueous suspension using the formula: (AUC_nanoemulsion / AUC_suspension) * 100%.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation in Animal Model cluster_evaluation Bioavailability Assessment solubility Solubility Screening of this compound phase_diagram Construct Pseudo-ternary Phase Diagram solubility->phase_diagram prep_nano Prepare & Characterize Nanoemulsion phase_diagram->prep_nano dosing Oral Administration to Rats prep_nano->dosing Optimized Formulation sampling Blood Sampling at Time Points dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_calc Calculate Pharmacokinetic Parameters analysis->pk_calc compare Compare AUC of Nanoemulsion vs. Control pk_calc->compare rel_bio Determine Relative Bioavailability compare->rel_bio

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

absorption_enhancement cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Systemic Circulation YK_formulation This compound (Formulated) YK_inside This compound YK_formulation->YK_inside Absorption Pgp P-gp Efflux Pump YK_inside->Pgp YK_blood This compound YK_inside->YK_blood To Bloodstream Pgp->YK_formulation Efflux Piperine Piperine (Bio-enhancer) Piperine->Pgp Inhibition

References

Preventing contamination in cell cultures treated with Yadanzioside K.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent, identify, and manage contamination when using Yadanzioside K in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be handled for cell culture?

This compound is a natural quassinoid glucoside derived from plants like Brucea javanica.[][2] For cell culture applications, it is typically supplied as a powder. Due to its natural origin, it's crucial to assume the powder is non-sterile and requires proper handling to prevent introducing contaminants into your cultures. Stock solutions are often prepared by dissolving the compound in a solvent like DMSO.[3][4][5]

Q2: Can the this compound stock solution be a source of contamination?

Yes. The stock solution is a primary potential source of contamination if not prepared and stored correctly. Contamination can be introduced from several sources:

  • The compound itself: The lyophilized powder is not sterile.

  • Solvent: The solvent (e.g., DMSO) used for reconstitution may be contaminated.

  • Handling: Improper aseptic technique during weighing, reconstitution, and aliquoting can introduce microbes.[6][7]

  • Storage: Incorrect storage temperatures or frequent freeze-thaw cycles can compromise the integrity of the stock solution.

Q3: What are the common signs of contamination after treating cells with this compound?

Contamination can manifest in several ways. Daily microscopic observation is key to early detection.

  • Bacterial Contamination: Often appears rapidly and is characterized by a cloudy or turbid culture medium, a sudden drop in pH (medium turns yellow), and the presence of small, motile particles between cells when viewed under a microscope.[6][8][9][10][11]

  • Fungal (Yeast & Mold) Contamination: Yeast appears as individual oval or budding particles.[12] Molds form thin, filamentous structures (hyphae).[12] Fungal contamination may cause the pH to rise (medium turns pink/purple) and can make the medium appear cloudy or fuzzy.[11][12]

  • Mycoplasma Contamination: This is a particularly insidious form of contamination as it is not visible by standard light microscopy and often does not cause obvious turbidity or pH changes in the early stages.[10][13][14] Signs can be subtle, including a reduction in cell proliferation, changes in cell morphology, or altered metabolic rates.[15][16]

Q4: Should I use antibiotics in my culture medium when working with this compound?

While antibiotics can prevent the growth of some common bacteria, relying on them is generally discouraged. They can mask underlying low-level contamination and poor aseptic technique.[6] Furthermore, mycoplasma species are resistant to standard antibiotics because they lack a cell wall.[13][14] The best practice is to master aseptic technique to prevent contamination from occurring in the first place.[6][12]

Troubleshooting Guides

Problem 1: My cell culture medium became cloudy and/or changed color overnight after adding this compound.

This is a classic sign of rapid microbial contamination, most likely bacterial.

Observation Probable Cause Immediate Actions Prevention
Cloudy, Yellow Medium Bacterial Contamination [6][8][10]1. Immediately discard the contaminated flask to prevent spread.[9][12] 2. Decontaminate the biosafety cabinet and incubator thoroughly.[12][17] 3. Check your this compound stock and other reagents for contamination.1. Strictly follow aseptic techniques.[7] 2. Filter-sterilize your this compound stock solution. 3. Use sterile, certified reagents and media.[6]
Cloudy, Pink/Purple Medium Fungal (Yeast/Mold) Contamination [11]1. Discard the contaminated culture immediately.[12] 2. Thoroughly clean and decontaminate the incubator, paying attention to the water pan.[6][12]1. Ensure HEPA filters in hoods are certified. 2. Minimize dust and airborne particles in the lab. 3. Always wipe down items with 70% ethanol (B145695) before placing them in the hood.[7]
Problem 2: My cells are growing poorly or look unhealthy after treatment, but the medium is clear.

This could indicate a more subtle issue, such as mycoplasma contamination, chemical contamination, or cytotoxicity of the compound.

Observation Probable Cause Troubleshooting Steps
Reduced proliferation, altered morphology, no visible microbes. Mycoplasma Contamination [14][15]1. Quarantine the affected culture and any related cell lines. 2. Test the culture for mycoplasma using a reliable method such as PCR, ELISA, or fluorescent staining.[15] 3. If positive, discard the culture and all related reagents. Thoroughly decontaminate all work areas.
Cells detach, show signs of apoptosis/necrosis. Chemical Contamination or Cytotoxicity 1. Verify Dosage: Double-check the final concentration of this compound and the solvent (e.g., DMSO). High solvent concentrations can be toxic. 2. Test Reagents: Use high-purity water and reagents for all preparations to avoid endotoxins or other chemical impurities.[18][19] 3. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Since this compound is a natural product and likely heat-labile, autoclaving is not appropriate. Sterilization must be achieved through filtration.[20][21][22]

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile, single-use microcentrifuge tubes

  • Sterile syringe (e.g., 1 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-Operation: Work within a certified Class II biosafety cabinet.[17] Disinfect the work surface and all items (e.g., reagent containers, pipettors) with 70% ethanol before starting.[7][17]

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Reconstitution: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the powder is fully dissolved.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting: Dispense the filter-sterilized solution into new, sterile, clearly labeled microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.[3] A working aliquot can be stored at 4°C for short-term use (up to 2 weeks).[3]

Protocol 2: Sterility Testing of the Stock Solution

It is good practice to test a new batch of stock solution for microbial contamination before using it in critical experiments.

Procedure:

  • Prepare a culture flask or plate with your standard growth medium without antibiotics.

  • Add a small volume (e.g., 5 µL) of your newly prepared this compound stock solution to the medium.

  • Incubate the flask under normal cell culture conditions (e.g., 37°C, 5% CO₂).

  • Observe the flask daily for 3-5 days for any signs of contamination (turbidity, color change). If the medium remains clear, the stock is likely sterile.

Visual Guides

Workflow for Aseptic Handling of this compound

G cluster_prep Preparation Phase cluster_exp Experimental Phase powder This compound Powder (Non-Sterile) weigh 1. Weigh Powder in Biosafety Cabinet powder->weigh dissolve 2. Dissolve in Sterile DMSO weigh->dissolve filter 3. Filter-Sterilize (0.22 µm Syringe Filter) dissolve->filter aliquot 4. Aliquot into Sterile Tubes filter->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw Use One Aliquot dilute 7. Dilute in Sterile Medium to Working Concentration thaw->dilute treat 8. Treat Cell Culture dilute->treat incubate 9. Incubate treat->incubate observe 10. Daily Microscopic Observation incubate->observe G start Observe Anomaly in Culture q1 Is Medium Cloudy or Turbid? start->q1 q2 Medium Color? q1->q2 Yes q3 Cells Look Unhealthy (e.g., low proliferation)? q1->q3 No res_bact Probable: Bacterial Contamination q2->res_bact Yellow res_fung Probable: Fungal Contamination q2->res_fung Pink/Normal res_myco Possible: Mycoplasma Contamination q3->res_myco Yes res_ok Monitor Culture q3->res_ok No action_discard Action: Discard Culture & Decontaminate res_bact->action_discard res_fung->action_discard res_chem Possible: Chemical Toxicity res_myco->res_chem action_test Action: Quarantine & Test for Mycoplasma res_myco->action_test action_check Action: Verify Compound/Solvent Concentration res_chem->action_check

References

Troubleshooting guide for HPLC analysis of Yadanzioside K.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Yadanzioside K. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: Based on the analysis of structurally similar compounds, a reversed-phase HPLC method is recommended. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.

Q2: How should I prepare my samples and standards for this compound analysis?

A2: this compound should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase, such as a mixture of water and the organic solvent used in the HPLC method. It is crucial to ensure complete dissolution and to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from clogging the HPLC system.

Q3: What are the key parameters to monitor for system suitability?

A3: Before running a sequence of samples, a system suitability test should be performed. Key parameters to monitor include:

  • Peak Asymmetry (Tailing Factor): Should ideally be between 0.8 and 1.5.

  • Theoretical Plates (N): A higher number indicates better column efficiency.

  • Relative Standard Deviation (RSD) of Retention Time and Peak Area: For replicate injections of a standard, the RSD should typically be less than 2%.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Problem 1: No Peak or Very Small Peak for this compound

Possible Causes and Solutions:

CauseSolution
Incorrect Injection Ensure the autosampler is functioning correctly and the injection volume is appropriate. Manually inspect the vial for sufficient sample volume.
Sample Degradation This compound may be unstable under certain conditions. Prepare fresh samples and standards. Investigate sample stability under different storage conditions (light, temperature).
Detector Issue Check that the detector lamp is on and has sufficient energy. Verify that the correct wavelength for this compound is set.
Mobile Phase Incompatibility Ensure the sample is dissolved in a solvent that is miscible with the mobile phase to prevent precipitation in the system.
Leak in the System Inspect all fittings and connections for any signs of leaks, which can prevent the sample from reaching the detector.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.[1]
Secondary Interactions The free silanol (B1196071) groups on the silica-based C18 column can interact with polar analytes, causing peak tailing.[2][3] Try adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups.[4] Alternatively, use an end-capped column.
Mismatched Injection Solvent The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. A stronger injection solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.
Problem 3: Shifting Retention Times

Possible Causes and Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately and consistently.[] Premixing the solvents is often more reliable than online mixing by the pump, especially for isocratic methods. A 1% difference in mobile phase composition can significantly alter retention times.
Fluctuating Column Temperature Use a column oven to maintain a constant and consistent temperature. Even small changes in ambient temperature can affect retention times.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A stable baseline is a good indicator of equilibration.
Changes in Flow Rate Check for leaks in the pump or system, which can cause the flow rate to fluctuate. Worn pump seals may also lead to inconsistent flow.
Column Aging Over time, the stationary phase of the column can degrade, leading to a gradual shift in retention times. If the shift is consistent and reproducible, it may be acceptable. If not, the column may need to be replaced.
Problem 4: Baseline Noise or Drift

Possible Causes and Solutions:

CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly before use. An in-line degasser is highly recommended. If bubbles are suspected in the pump or detector, purge the system according to the manufacturer's instructions.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and reagents. Contaminants can accumulate on the column and elute during a gradient, causing baseline drift or ghost peaks.
Detector Lamp Issue An aging or failing detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
Incomplete Mobile Phase Mixing If using a gradient with online mixing, ensure the pump's mixer is functioning correctly. Inadequate mixing can lead to a noisy baseline.
Temperature Fluctuations Ensure the HPLC system is in a temperature-stable environment, away from direct sunlight or drafts.
Problem 5: Ghost Peaks

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or System Impurities in the mobile phase, especially in the water, can concentrate on the column and elute as ghost peaks during a gradient run. Use fresh, high-purity solvents. Flush the entire system with a strong solvent.
Sample Carryover A portion of the previous sample may be retained in the injector and injected with the current sample. Use a needle wash with a strong solvent between injections. Running a blank injection after a concentrated sample can help identify carryover.
Late Eluting Compounds from Previous Injection A compound from a previous injection may have a very long retention time and appear in a subsequent chromatogram. Extend the run time of the previous analysis or add a high-organic wash step at the end of the gradient to elute any strongly retained compounds.
Contaminated Vials or Caps Use clean vials and caps. Some plasticizers from vials or septa can leach into the sample and appear as ghost peaks.

Experimental Protocols

A detailed experimental protocol for HPLC method validation should be established based on ICH guidelines.

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, increase to a high percentage to elute this compound, then return to initial conditions. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength Scan for optimal wavelength (e.g., 203 nm for similar compounds)

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end Resolution start Identify Problem (e.g., Peak Tailing, No Peak) check_system Check System Parameters (Pressure, Leaks, Temp) start->check_system Initial Checks check_method Review Method Parameters (Mobile Phase, Gradient) start->check_method check_sample Inspect Sample (Preparation, Stability) start->check_sample solution_system System Maintenance (Purge, Change Seals) check_system->solution_system solution_method Method Adjustment (Optimize Mobile Phase, Temp) check_method->solution_method solution_sample Re-prepare Sample (Fresh, Filtered) check_sample->solution_sample replace_column Replace Column solution_system->replace_column If persists end Problem Resolved solution_system->end If successful solution_method->replace_column If persists solution_method->end If successful solution_sample->end If successful replace_column->end If successful escalate Consult Expert / Manufacturer replace_column->escalate If problem remains

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation & Degassing equilibration System Equilibration mobile_phase->equilibration sample_prep Sample/Standard Preparation & Filtration injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV/PDA) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A standard experimental workflow for HPLC analysis.

References

Navigating Inconsistent Results in Yadanzioside K Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing Yadanzioside K may occasionally encounter inconsistent experimental results. This guide provides a comprehensive technical support center with troubleshooting strategies and frequently asked questions to help identify and resolve these issues, ensuring the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

This section addresses common questions and potential sources of variability when working with this compound.

Q1: We are observing significant batch-to-batch variation in the bioactivity of our this compound samples. What could be the cause?

A1: Batch-to-batch variability can stem from several factors related to the compound itself. It is crucial to assess the purity and integrity of each new batch of this compound. Variations in extraction and purification processes of this natural product can lead to differing impurity profiles, which may have off-target effects. Additionally, improper storage and handling can lead to degradation of the compound. We recommend performing analytical validation (e.g., HPLC, LC-MS) on each new batch to confirm identity and purity.

Q2: Our in vitro biochemical assays show potent activity, but this does not translate to our cell-based assays. Why the discrepancy?

A2: Discrepancies between biochemical and cell-based assays are a common challenge in drug discovery. Several factors could be at play:

  • Poor Cell Permeability: this compound, being a glycoside, may have limited ability to cross the cell membrane to reach its intracellular target.[1]

  • Cellular Metabolism: The compound may be metabolized by cellular enzymes, such as glucosidases, into a less active or inactive form.[1]

  • Off-Target Effects: In a cellular context, this compound might interact with other cellular components not present in a purified biochemical assay, leading to complex downstream effects that mask the intended activity.[1]

Q3: We are observing unexpected cytotoxicity at concentrations where we expect to see specific bioactivity. What should we investigate?

A3: Unforeseen cytotoxicity can be due to several reasons:

  • Compound Aggregation: At higher concentrations, this compound may form aggregates that can lead to non-specific effects and cytotoxicity.[1]

  • Aglycone Activity: If the glycosidic bond is cleaved within the cell, the released aglycone may have a different and more cytotoxic biological activity profile.[1]

  • Contaminants: Trace impurities from the isolation process could be contributing to the observed toxicity.

Q4: How critical are the storage and handling conditions for this compound?

A4: As with many natural glycosides, proper storage is critical to maintain the stability and activity of this compound. It is typically supplied as a solid and should be stored in a tightly sealed container at room temperature, protected from light and moisture, unless otherwise specified on the product's Certificate of Analysis. For long-term storage, cold storage (e.g., 2–8°C or -20°C) may be recommended to ensure stability.

Troubleshooting Guide

If you are experiencing inconsistent results, this step-by-step guide can help you systematically troubleshoot the issue.

Compound Quality and Handling
Parameter Potential Issue Recommended Action
Purity Presence of impurities affecting bioactivity.Verify the purity of your this compound batch using HPLC or LC-MS. Compare the purity profile with previous batches if available.
Identity Incorrect compound or presence of isomers.Confirm the chemical identity using techniques like NMR or high-resolution mass spectrometry.
Stability Degradation due to improper storage or handling.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light and moisture.
Solubility Poor solubility leading to inaccurate concentrations.Determine the optimal solvent for your experiments. Use sonication or gentle heating to aid dissolution, but be cautious of degradation.
Experimental Setup and Execution
Parameter Potential Issue Recommended Action
Cell Culture Conditions Variations in cell line passage number, confluency, or media composition.Maintain a consistent cell culture protocol. Use cells within a defined passage number range. Regularly check for mycoplasma contamination.
Assay Protocol Inconsistent incubation times, reagent concentrations, or detection methods.Standardize all assay protocols. Include positive and negative controls in every experiment.
Solvent Effects The vehicle used to dissolve this compound may have its own biological effects.Run a vehicle control to assess the effect of the solvent on your experimental system.
Pipetting Accuracy Inaccurate dispensing of compound or reagents.Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision.
Data Analysis and Interpretation
Parameter Potential Issue Recommended Action
Statistical Analysis Inappropriate statistical tests or insufficient replicates.Use appropriate statistical methods to analyze your data. Ensure you have a sufficient number of biological and technical replicates.
Outlier Identification Failure to identify and handle outliers appropriately.Use statistical tests to identify outliers. Investigate the cause of outliers before excluding them from the analysis.
Data Normalization Incorrect normalization methods skewing the results.Normalize data to appropriate controls (e.g., vehicle control, untreated control).

Experimental Protocols

Below are detailed methodologies for key experiments that can be used to investigate the bioactivity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro Kinase Inhibition Assay
  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and ATP in a reaction buffer.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate detection).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding and troubleshooting, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that this compound might modulate.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting Inconsistencies cluster_2 Phase 3: Mechanism of Action Studies A This compound Purity & Identity Check B In Vitro Biochemical Assay (e.g., Kinase Assay) A->B C Cell-Based Assay (e.g., Viability, Proliferation) B->C D Inconsistent Results Observed C->D If inconsistent E Review Compound Handling & Storage D->E F Optimize Assay Conditions D->F G Investigate Cellular Uptake & Metabolism D->G H Target Engagement Assays G->H If resolved I Downstream Signaling Analysis (e.g., Western Blot) H->I J In Vivo Model Validation I->J

Caption: General experimental workflow for investigating this compound.

Glycosides have been shown to interact with various signaling pathways, including the Na/K-ATPase signaling cascade which can, in turn, affect downstream pathways like Src and MAPK/ERK. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Signaling_Pathway YadanziosideK This compound NaK_ATPase Na+/K+-ATPase YadanziosideK->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

When troubleshooting, a logical decision-making process is essential. The following diagram provides a troubleshooting decision tree.

Troubleshooting_Decision_Tree Start Inconsistent Results? CheckPurity Check Compound Purity & Identity Start->CheckPurity ReviewProtocol Review Experimental Protocol Start->ReviewProtocol PurityOK Purity OK? CheckPurity->PurityOK ProtocolOK Protocol Consistent? ReviewProtocol->ProtocolOK PurityOK->ProtocolOK Yes NewBatch Source New Batch of Compound PurityOK->NewBatch No OptimizeProtocol Optimize Protocol (Controls, Reagents) ProtocolOK->OptimizeProtocol No InvestigateCellular Investigate Cellular Factors (Uptake, Metabolism) ProtocolOK->InvestigateCellular Yes NewBatch->CheckPurity Resolved Results Consistent OptimizeProtocol->Resolved InvestigateCellular->Resolved

Caption: Troubleshooting decision tree for inconsistent results.

References

Best practices for long-term storage of Yadanzioside K.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of Yadanzioside K, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1][2] The compound should be stored in a tightly sealed container to protect it from moisture and light.[3]

Q2: What solvent should I use to dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For stock solutions, it is advisable to prepare them in DMSO and store them at -20°C for long-term use or 0-4°C for short-term use.

Q3: Is this compound sensitive to light?

A3: Yes, as a general precaution for natural products, this compound should be protected from light to prevent potential photodegradation. Storage in amber vials or light-blocking containers is recommended.

Q4: How stable are this compound stock solutions?

A4: Stock solutions of similar compounds in DMSO are stable for months to years when stored at -20°C. However, it is best practice to prepare fresh dilutions for experiments from a frozen stock solution. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased biological activity or inconsistent experimental results. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light, and moisture protection). Prepare a fresh stock solution from a new vial of the compound. Perform a quality control check using an appropriate analytical method (e.g., HPLC/LC-MS).
Discoloration or change in the physical appearance of the solid compound. Potential degradation or contamination.Do not use the compound. Contact the supplier for a replacement. Review handling procedures to prevent future contamination.
Precipitation observed in the stock solution upon thawing. The solubility limit may have been exceeded, or the solvent may not be pure.Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. Ensure the DMSO used is of high purity and anhydrous.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.This could indicate hydrolysis of the glycosidic bond or ester groups. Review the pH and water content of your experimental solutions. Forced degradation studies can help identify potential degradation products.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound and related compounds.

Compound Storage Condition Duration Solvent for Stock Solution Stock Solution Storage Shelf Life (if stored properly)
This compound (General Guideline) Room temperature, protected from light and moistureNot specifiedNot specifiedNot specifiedNot specified
Yadanzioside A 0 - 4°CShort term (days to weeks)DMSO0 - 4°C (short term)>2 years
-20°CLong term (months to years)-20°C (long term)
Yadanzioside B 0 - 4°CShort term (days to weeks)DMSO0 - 4°C (short term)>2 years
-20°CLong term (months to years)-20°C (long term)

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.

1. Objective: To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

2. Materials:

  • This compound

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/Vis or mass spectrometer (MS) detector

  • C18 analytical column

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Method:

a. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound and the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber (ICH Q1B option 2).

c. Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

d. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation of this compound and identify any major degradation products.

Visualizations

YadanziosideK_Storage_Workflow start Receive this compound check_purity Check Certificate of Analysis for initial purity start->check_purity storage_decision Select Storage Condition check_purity->storage_decision short_term Short-term Storage (0-4°C, dark, dry) storage_decision->short_term Use within days/weeks long_term Long-term Storage (-20°C, dark, dry) storage_decision->long_term Use over months/years prepare_stock Prepare Stock Solution (e.g., in DMSO) short_term->prepare_stock long_term->prepare_stock use_in_experiment Use in Experiment prepare_stock->use_in_experiment troubleshoot Inconsistent Results? use_in_experiment->troubleshoot verify_storage Verify Storage Conditions troubleshoot->verify_storage Yes end Successful Experiment troubleshoot->end No prepare_fresh Prepare Fresh Stock verify_storage->prepare_fresh prepare_fresh->use_in_experiment

Caption: Decision workflow for handling and storing this compound.

YadanziosideK_Degradation_Pathway yad_k This compound Glycoside and Ester Moieties hydrolysis Hydrolysis (Acid/Base/Heat) yad_k->hydrolysis oxidation Oxidation yad_k->oxidation photolysis Photolysis yad_k->photolysis aglycone Aglycone + Sugar (Loss of Glycosidic Bond) hydrolysis->aglycone de_ester De-esterified this compound (Loss of Ester Group) hydrolysis->de_ester oxidized_prod Oxidized Products oxidation->oxidized_prod photo_prod Photodegradation Products photolysis->photo_prod

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Unveiling the Anticancer Potential of Yadanzioside K: A Comparative Guide Based on Structurally Related Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside K, a natural quassinoid glucoside isolated from Brucea javanica, belongs to a class of compounds that have garnered significant interest for their potent anticancer activities. While specific experimental data on the anticancer effects of this compound remains limited in publicly available literature, this guide provides a comprehensive comparison of its potential anticancer efficacy by examining the well-documented activities of structurally related quassinoids, namely Brusatol (B1667952) and Ailanthone. This comparative analysis aims to provide a valuable resource for researchers interested in the therapeutic potential of this compound and other quassinoids.

In Vitro Anticancer Activity: A Comparative Overview

Quassinoids have demonstrated significant cytotoxic effects across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Brusatol and Ailanthone in various cancer cell types. This data serves as a benchmark for hypothesizing the potential potency of this compound.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Brusatol A549Lung Cancer~0.02 (20 nM)[1]
CT26Colorectal CancerNot specified, but showed dose-dependent inhibition[2]
IDH1-mutated U251Glioblastoma~0.02 (20 nM)[1]
Ailanthone SGC-7901Gastric CancerLower than Taxol (positive control)[3]
B16MelanomaDose-dependent inhibition[3]
A375MelanomaDose-dependent inhibition
MCF-7Breast CancerDose-dependent inhibition
HCT116Colorectal CancerDose-dependent inhibition
SW620Colorectal CancerDose-dependent inhibition

In Vivo Antitumor Efficacy in Xenograft Models

Preclinical studies using animal models are crucial for evaluating the therapeutic potential of anticancer compounds. While specific in vivo data for this compound is not currently available, studies on Brusatol and Ailanthone have shown promising results in tumor growth inhibition.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Brusatol Nude mice with A549 xenograftsLung Cancer2 mg/kg, single i.p. injectionSignificant decrease in Nrf2 protein levels in tumors
Mice with orthotopic CT26 allograftsColorectal CancerNot specifiedMarkedly reduced tumor growth
Ailanthone Mice with hepatocellular carcinoma xenograftsLiver CancerNot specifiedPotent in vivo activity
Mice with non-small cell lung cancer xenograftsLung CancerNot specifiedPotent in vivo activity
Mice with castration-resistant prostate cancer xenograftsProstate CancerNot specifiedPotent in vivo activity

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of quassinoids are attributed to their ability to modulate critical cellular pathways involved in cancer cell proliferation, survival, and stress response.

Brusatol: An Inhibitor of the Nrf2 Pathway

Brusatol is a well-characterized inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancers, the Nrf2 pathway is hyperactivated, contributing to chemoresistance. By inhibiting Nrf2, Brusatol can sensitize cancer cells to chemotherapeutic agents.

Brusatol_Nrf2_Pathway cluster_cell Cancer Cell Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibits Keap1 Keap1 ARE Antioxidant Response Element Nrf2->ARE Binds to Keap1->Nrf2 Ubiquitination & Degradation Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Chemoresistance Chemoresistance Antioxidant_Genes->Chemoresistance

Figure 1. Brusatol inhibits the Nrf2 signaling pathway.

Ailanthone: A Multi-Targeted Agent

Ailanthone has been shown to exert its anticancer effects through multiple mechanisms, including the inhibition of the PI3K/AKT signaling pathway, which is a key regulator of cell proliferation, survival, and metastasis. It also activates DNA damage responses and can modulate the expression of several microRNAs involved in cancer progression.

Ailanthone_PI3K_AKT_Pathway cluster_cell Cancer Cell Ailanthone Ailanthone PI3K PI3K Ailanthone->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Metastasis Metastasis AKT->Metastasis

Figure 2. Ailanthone inhibits the PI3K/AKT signaling pathway.

Experimental Protocols

To facilitate further research into this compound and other quassinoids, this section provides detailed protocols for key in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Figure 3. Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

  • Cancer cell lines of interest

Procedure:

  • Induce apoptosis in cells by treating them with the test compound for a specific duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify viable, apoptotic, and necrotic cells F->G

Figure 4. Workflow of the Annexin V/PI apoptosis assay.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) and a vehicle control to the respective groups according to a predetermined dosing schedule.

  • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Xenograft_Model_Workflow A Inject cancer cells subcutaneously into mice B Allow tumors to grow to a specific size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle control C->D E Monitor tumor volume and mouse health D->E F Euthanize mice and excise tumors for analysis E->F G Evaluate antitumor efficacy F->G

Figure 5. Workflow of an in vivo xenograft mouse model study.

Conclusion

While direct experimental evidence for the anticancer effects of this compound is currently lacking, the substantial body of research on related quassinoids like Brusatol and Ailanthone provides a strong rationale for its investigation as a potential therapeutic agent. The data presented in this guide suggest that this compound may exhibit potent cytotoxic and antitumor activities through mechanisms involving the modulation of key cancer-related signaling pathways. The detailed experimental protocols provided herein offer a foundation for researchers to systematically evaluate the anticancer properties of this compound and further explore the therapeutic potential of this promising class of natural products.

References

A Comparative Analysis of the Bioactivities of Yadanzioside K and Other Prominent Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of Yadanzioside K and other selected quassinoids, namely Bruceantin, Brusatol (B1667952), Eurycomanone, and Ailanthone. Quassinoids, a group of degraded triterpenoids primarily found in the Simaroubaceae family, have garnered significant attention for their potent anti-inflammatory and cytotoxic properties, making them promising candidates for further investigation in drug development.[1][2] This report summarizes key quantitative data, outlines experimental methodologies, and visualizes the molecular pathways through which these compounds exert their effects.

Comparative Cytotoxicity

Quassinoids have demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. The following table summarizes the IC50 values for this compound, Bruceantin, Brusatol, Eurycomanone, and Ailanthone against various human cancer cell lines.

QuassinoidCancer Cell LineIC50 (µM)
This compound Data Not Available-
Bruceantin RPMI 8226 (Multiple Myeloma)0.013
U266 (Multiple Myeloma)0.049
H929 (Multiple Myeloma)0.115
BV173 (Leukemia)<0.028
Daudi (Burkitt's Lymphoma)<0.028
Brusatol NB4 (Leukemia)0.03
BV173 (Leukemia)0.01
SUPB13 (Leukemia)0.04
MCF-7 (Breast Cancer)0.08
HCT116 (Colon Cancer)0.067
Eurycomanone HeLa (Cervical Cancer)4.58
HT-29 (Colorectal Cancer)1.22
A2780 (Ovarian Cancer)1.37
K-562 (Leukemia)~12.3
Ailanthone MDA-MB-231 (Breast Cancer)9.8
SGC-7901 (Gastric Cancer)< Taxol
Cal-27 (Tongue Squamous Cell Carcinoma)0.84
TCA8113 (Tongue Squamous Cell Carcinoma)0.79

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Comparative Anti-inflammatory Activity

A hallmark of many quassinoids is their ability to suppress inflammatory responses. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

QuassinoidAssayCell LineKey Findings
This compound Data Not Available--
Bruceantin --Potent anti-inflammatory activity demonstrated in rodent models.[3]
Brusatol --Potent inhibitor of induced inflammation and arthritis in rodents.[3]
Eurycomanone NO ProductionRAW 264.7Significant inhibition of NO production.
Ailanthone NO ProductionRAW 264.7Inhibited iNOS and COX-2 expression in LPS-stimulated astrocytes.
Cytokine ProductionBMMCInhibited prostaglandin (B15479496) D2 and leukotriene C4 production.

Mechanisms of Action: Impact on Cellular Signaling Pathways

Quassinoids exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. The NF-κB, MAPK, and STAT3 pathways are prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Several quassinoids have been shown to inhibit this pathway.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) NFkB_nuc->Genes Induces Brusatol Brusatol Brusatol->IKK Inhibits Phosphorylation Eurycomanone Eurycomanone Eurycomanone->IkB Inhibits Phosphorylation

Quassinoid Inhibition of the NF-κB Signaling Pathway.

Brusatol and Eurycomanone have been shown to inhibit the NF-κB pathway at different points. Eurycomanone inhibits the phosphorylation of IκBα, preventing the release and nuclear translocation of the NF-κB dimer.[4][5] Brusatol can inhibit the phosphorylation of the IKK complex, an upstream event in the NF-κB activation cascade.[6][7]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently activated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes pSTAT3_nuc p-STAT3 (Nuclear) pSTAT3->pSTAT3_nuc Translocation Genes Target Gene Expression (c-Myc, Survivin) pSTAT3_nuc->Genes Induces Bruceantin Bruceantin Bruceantin->STAT3 Inhibits DNA Binding Ailanthone Ailanthone Ailanthone->JAK Inhibits Phosphorylation

Quassinoid Inhibition of the STAT3 Signaling Pathway.

Bruceantin has been identified as a potent inhibitor of STAT3, strongly inhibiting its DNA-binding ability at picomolar concentrations.[8][9] Ailanthone has also been shown to suppress the JAK/STAT3 pathway by reducing the phosphorylation of JAK proteins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Genes Gene Expression (Proliferation, Survival) TF->Genes Induces Ailanthone Ailanthone Ailanthone->MEK Inhibits Phosphorylation

Quassinoid Inhibition of the MAPK Signaling Pathway.

Ailanthone has been reported to interfere with the MAPK pathway, with some studies suggesting it can inhibit the phosphorylation of MEK, a central kinase in this cascade.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Quassinoids Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (~570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quassinoid compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Griess_Test_Workflow Start Seed macrophages in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Pre-treat with Quassinoids Incubate1->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate2 Incubate (24h) Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Add_Griess Add Griess Reagent Collect->Add_Griess Incubate3 Incubate (15 min) Add_Griess->Incubate3 Read Measure absorbance (~540 nm) Incubate3->Read Analyze Quantify Nitrite Read->Analyze

Workflow for the Griess Test for Nitric Oxide Production.

Methodology:

  • Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quassinoid compounds for a short period.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for approximately 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant. This reagent reacts with nitrite to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Conclusion

The available data indicate that quassinoids, including Bruceantin, Brusatol, Eurycomanone, and Ailanthone, exhibit potent cytotoxic and anti-inflammatory activities. Their mechanisms of action involve the modulation of critical cellular signaling pathways such as NF-κB, STAT3, and MAPK. While specific quantitative data for this compound remains limited in the public domain, its classification as a quassinoid suggests it likely shares similar biological properties. Further research is warranted to fully elucidate the therapeutic potential of this compound and to conduct direct comparative studies with other well-characterized quassinoids. The information presented in this guide provides a valuable resource for researchers and drug development professionals interested in the pharmacological investigation of this promising class of natural compounds.

References

Yadanzioside K versus established chemotherapy drugs: a comparative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound Yadanzioside K against established chemotherapy agents: doxorubicin, cisplatin (B142131), and paclitaxel (B517696). The content is intended for an audience with a background in oncology and pharmacology, offering a summary of current preclinical data to inform further research and development.

Disclaimer: The data presented is collated from various independent studies. Direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to inherent variability in experimental conditions. The compound "this compound" is not widely documented in scientific literature; this guide assumes the user is referring to the structurally similar and well-researched Ginsenoside Compound K (CK) , a key active metabolite of ginsenosides (B1230088) from Panax ginseng.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for Ginsenoside Compound K (CK) and the comparator chemotherapy drugs across various cancer cell lines.

Table 1: IC50 Values of Ginsenoside Compound K (CK) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer52.17[1]
MDA-MB-231Breast Cancer29.88[1]
SK-N-MCNeuroblastoma33.06[2]
SK-N-BE(2)Neuroblastoma5[3]
SH-SY5YNeuroblastoma7[3]
SK-N-SHNeuroblastoma15[3]
HCT-116Colorectal Cancer30-50[3]
SW-480Colorectal CancerNot Specified[4]
HT-29Colorectal CancerNot Specified[4]
HL-60Leukemia11.7[3]
K562Leukemia8.5[3]
PC-14Lung Cancer25.9[3]
MKN-45Gastric Cancer56.6[3]
Du145Prostate Cancer58.6[3]
U373MGGlioblastoma15[3]

Table 2: IC50 Values of Doxorubicin, Cisplatin, and Paclitaxel in Various Cancer Cell Lines

DrugCell LineCancer TypeIC50Citation
Doxorubicin MCF-7Breast Cancer2.5 µM[5]
MDA-MB-231Breast Cancer6.602 µM (6602 nM)[6]
A549Lung Cancer1.5 µM
HeLaCervical Cancer1.0 µM[7]
HepG2Liver Cancer12.2 µM
Cisplatin SKOV-3Ovarian Cancer2-40 µM (24h)[8]
A2780Ovarian Cancer0.1-0.45 µg/ml[9]
HeLaCervical CancerVaries[10]
MCF-7Breast CancerVaries[10]
Paclitaxel VariousOvarian Cancer0.4-3.4 nM[9]
NSCLCLung Cancer9.4 µM (24h), 0.027 µM (120h)[11]
SCLCLung Cancer25 µM (24h), 5.0 µM (120h)[11]
SK-BR-3Breast CancerVaries[12]
MDA-MB-231Breast CancerVaries[12]

In Vivo Antitumor Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of a compound.

Ginsenoside Compound K (CK):

  • Colorectal Cancer: In an HCT-116 xenograft model, CK significantly inhibited tumor growth in a dose-dependent manner (15 mg/kg and 30 mg/kg) from the third week of administration.[13]

  • Neuroblastoma: CK treatment inhibited neuroblastoma cell proliferation in vivo.[14]

Established Chemotherapy Drugs:

  • Doxorubicin: Effective in various xenograft models, though specific tumor growth inhibition data was not detailed in the provided search results.

  • Cisplatin: Demonstrates in vivo tumor growth inhibition in models such as ovarian cancer.[15] A wide range of doses (from 5 mg/kg to over 20 mg/kg) are used in mouse models to study both efficacy and toxicity.[16]

  • Paclitaxel: Shows significant tumor growth inhibition in various xenograft models, including colorectal and ovarian cancer.[17][18] For instance, in an orthotopic mouse model of ovarian cancer, a low-dose oral formulation of paclitaxel (25 mg/kg twice weekly) resulted in an 88% decrease in tumor weight.[18]

Mechanisms of Action: A Comparative Look

Ginsenoside Compound K (CK):

Ginsenoside Compound K exerts its anticancer effects through multiple pathways. It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily in the G1 phase.[13] This is achieved by modulating key signaling pathways, including the upregulation of tumor suppressors like p53 and p21, and the downregulation of cell cycle progression proteins such as CDK4/6 and cyclin D1/3.[4][13]

Ginsenoside_K_Pathway Ginsenoside K Ginsenoside K p53 p53 Ginsenoside K->p53 CDK4/6 CDK4/6 Ginsenoside K->CDK4/6 Cyclin D1/3 Cyclin D1/3 Ginsenoside K->Cyclin D1/3 Apoptosis Apoptosis Ginsenoside K->Apoptosis p21 p21 p53->p21 p21->CDK4/6 G1 Phase Arrest G1 Phase Arrest p21->G1 Phase Arrest CDK4/6->G1 Phase Arrest Cyclin D1/3->G1 Phase Arrest

Ginsenoside K induced G1 cell cycle arrest and apoptosis.

Doxorubicin:

Doxorubicin's primary mechanism involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication. This action leads to the generation of double-strand breaks in DNA, ultimately triggering apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition DNA Intercalation->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II Inhibition->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Doxorubicin's mechanism of inducing apoptosis.

Cisplatin:

Cisplatin functions by forming covalent bonds with the N7 reactive centers on purine (B94841) residues in DNA. This leads to the formation of DNA adducts, which cause kinks in the DNA structure, interfering with DNA replication and transcription, and ultimately inducing apoptosis.

Paclitaxel:

Paclitaxel has a distinct mechanism of action, targeting microtubules. It promotes the polymerization of tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for key in vitro assays used to evaluate the anticancer properties of these compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (1-4h) D->E F Add solubilization solution E->F G Measure absorbance F->G

Workflow of the MTT cell viability assay.
Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells but can stain the nucleus of late apoptotic or necrotic cells.

Protocol Outline:

  • Cell Treatment: Induce apoptosis in cells by treating them with the test compound.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample.

Protocol Outline:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Imaging: Capture the signal using an imaging system.

Conclusion

Ginsenoside Compound K demonstrates significant anticancer activity in a range of preclinical models, operating through mechanisms that include the induction of apoptosis and cell cycle arrest. Its potency, as indicated by IC50 values, varies across different cancer cell types. While a direct comparison with established chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel is challenging without head-to-head studies, the available data suggests that Ginsenoside Compound K warrants further investigation as a potential therapeutic agent. Its distinct mechanism of action may offer advantages in certain cancer types or in combination therapies. Further research is necessary to fully elucidate its clinical potential and to establish a comprehensive comparative efficacy and safety profile against current standards of care.

References

Unveiling the Therapeutic Potential of Yadanzioside K: A Comparative Analysis of Molecular Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. Yadanzioside K, a natural quassinoid glucoside isolated from the seeds of Brucea javanica, has emerged as a compound of interest.[1][2][3] However, a comprehensive validation of its specific molecular targets remains an area of active investigation. This guide provides a comparative overview of the current understanding of the molecular targets of quassinoids from Brucea javanica, offering a framework for the potential mechanisms of this compound and comparing them with other compounds targeting similar pathways.

While direct experimental validation of the molecular targets of this compound is not extensively documented in publicly available research, the broader family of quassinoids found in Brucea javanica has been studied for its various pharmacological effects, including anticancer, antimalarial, and anti-inflammatory activities.[2][4] This guide will, therefore, focus on the known molecular targets of structurally related quassinoids from the same source to infer potential avenues for this compound's mechanism of action.

General Biological Activity of Brucea javanica Quassinoids

Brucea javanica is a well-known herb in traditional Chinese medicine, and its extracts, rich in quassinoids, have been used to treat conditions like dysentery, malaria, and cancer. Modern phytochemical investigations have identified tetracyclic triterpene quassinoids as the primary bioactive constituents responsible for these effects.

Inferred Molecular Targets and Comparative Analysis

Based on studies of other quassinoids isolated from Brucea javanica, several key cellular pathways and molecular targets have been implicated in their therapeutic effects. The following sections provide a comparative look at these targets and the experimental data available for related compounds.

Table 1: Comparative Cytotoxicity of Quassinoid Glucosides from Brucea javanica

CompoundCell LineIC50 (µg/mL)Reference
Javanicoside IP-388 Murine Leukemia7.5
Javanicoside JP-388 Murine Leukemia2.3
Javanicoside K P-388 Murine Leukemia1.6
Javanicoside LP-388 Murine Leukemia2.9
Brujavanol AHuman Oral Cavity Cancer (KB)1.3
Brujavanol BHuman Oral Cavity Cancer (KB)2.36

Note: Javanicoside K, as mentioned in one study, is a different compound from this compound.

The data in Table 1 suggests that quassinoid glucosides from Brucea javanica exhibit moderate to significant cytotoxic activity against cancer cell lines. While specific molecular targets for this compound are not identified, the cytotoxic effects of related compounds point towards interference with fundamental cellular processes.

Potential Signaling Pathways for Further Investigation

The diagram below illustrates a generalized workflow for identifying and validating the molecular targets of a natural product like this compound. This process is essential for understanding its mechanism of action and for the development of targeted therapies.

G cluster_discovery Discovery & Isolation cluster_identification Target Identification cluster_validation Target Validation A Isolation of this compound from Brucea javanica B Initial Bioactivity Screening (e.g., Cytotoxicity Assays) A->B C Affinity Chromatography B->C Hypothesis Generation D Computational Docking B->D Hypothesis Generation E Yeast Two-Hybrid Screening B->E Hypothesis Generation F In Vitro Assays (e.g., Kinase Assays, Binding Assays) C->F Candidate Targets D->F Candidate Targets E->F Candidate Targets G Cell-Based Assays (e.g., Western Blot, Gene Expression Analysis) F->G H In Vivo Models (e.g., Xenograft Models) G->H

Caption: A generalized workflow for the identification and validation of molecular targets for a natural compound. (Within 100 characters)

Experimental Protocols

Validating the molecular targets of this compound would require a series of well-defined experiments. Below are detailed methodologies for key experiments that would be crucial in this process.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.

  • Protocol:

    • Treat cells with this compound at the determined IC50 concentration for various time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, mTOR, ERK, p53) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. In Vitro Kinase Assay

  • Objective: To determine if this compound directly inhibits the activity of specific kinases.

  • Protocol:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of this compound.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Measure luminescence using a luminometer. A decrease in luminescence indicates inhibition of kinase activity.

Conclusion and Future Directions

The exploration of this compound's molecular targets is still in its nascent stages. While direct evidence is lacking, the known activities of related quassinoids from Brucea javanica provide a valuable starting point for future research. The experimental protocols outlined above offer a roadmap for researchers to systematically validate the specific molecular targets of this compound. Such studies are critical to unlock its full therapeutic potential and to develop it as a targeted agent for various diseases, including cancer. Further investigation into the signaling pathways modulated by this compound will be instrumental in its journey from a natural product to a clinically relevant therapeutic.

References

Cross-Validation of Compound K's Bioactivity in Multiple Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Yadanzioside K" did not yield specific results for a compound with this name. Given the extensive research on the potent anti-cancer effects of the ginsenoside metabolite Compound K (CK) , and the phonetic similarity, this guide will focus on the bioactivity of Compound K.

This guide provides a comparative analysis of Compound K's anti-cancer properties across various cancer cell lines, its efficacy relative to other compounds, and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy of Compound K

The anti-proliferative activity of Compound K has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: IC50 Values of Compound K in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)
Colon Cancer HCT-116~20-3048
SW-480>3048
HT-29>3048
Neuroblastoma SK-N-MC33.06Not Specified
Breast Cancer MCF-7~2024
MDA-MB-231~2024
Liver Cancer HepG2~15-2048
Huh7Not Specified48
Lung Cancer A549~15-2048

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparative Anti-proliferative Activity of Compound K and Other Agents

CompoundCancer Cell LineIC50 (µM)Key Findings
Compound K HCT-116 (Colon)~20-30Significantly more potent than its precursor, Ginsenoside Rb1.[1]
Ginsenoside Rb1 HCT-116 (Colon)>100Low anti-proliferative effect.[2]
Compound K VariousVariesGenerally exhibits stronger cytotoxic activity compared to major ginsenosides (B1230088) like Rb1, Rb2, Rc, Rd, Re, and Rg1.[3]
Ginsenoside Rg3 VariousVariesLess potent than Compound K in some studies.
Doxorubicin A549 (Lung)5.05 ± 0.13A standard chemotherapeutic agent for comparison.[4]
Doxorubicin K562 (Leukemia)6.94 ± 0.21A standard chemotherapeutic agent for comparison.[4]
Doxorubicin MCF-7 (Breast)~2.57 - 8.64A standard chemotherapeutic agent for comparison.
Paclitaxel A2780 (Ovarian)0.02A standard chemotherapeutic agent for comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivity of Compound K.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., A549, HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of Compound K (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Compound K for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.

  • Protein Extraction: After treatment with Compound K, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of Compound K in a living organism.

  • Cell Preparation: Harvest cancer cells (e.g., HCT-116) during the exponential growth phase and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

  • Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer Compound K (e.g., 15-30 mg/kg) or a vehicle control intraperitoneally or orally on a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or Western blotting).

Mandatory Visualizations: Signaling Pathways and Workflows

The anti-cancer effects of Compound K are mediated through the modulation of several key signaling pathways.

Caption: Compound K inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Compound K modulates the MAPK/ERK signaling pathway.

Caption: Intrinsic apoptosis pathway induced by Compound K.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines (e.g., HCT-116, A549) Treatment Treat with Compound K CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT FlowCytometry Flow Cytometry (Apoptosis) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot TumorMeasurement Measure Tumor Volume & Weight Xenograft Establish Xenograft Tumor in Mice InVivoTreatment Treat Mice with Compound K Xenograft->InVivoTreatment InVivoTreatment->TumorMeasurement

Caption: General experimental workflow for evaluating Compound K.

References

Comparative Efficacy of Yadanzioside K and Other Brucea javanica Extracts in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles and mechanisms of action of key compounds derived from Brucea javanica.

The fruit of Brucea javanica (L.) Merr. (Simaroubaceae), a plant with a long history in traditional Chinese medicine for treating ailments ranging from dysentery to cancer, is a rich source of bioactive compounds.[1][2] Among these, quassinoids have been identified as the primary agents responsible for the plant's potent antitumor activities. This guide provides a comparative analysis of the efficacy of Yadanzioside K, a specific quassinoid glycoside, against other major extracts and purified compounds from Brucea javanica, with a focus on their cytotoxic effects and underlying molecular mechanisms.

Quantitative Comparison of Cytotoxic Efficacy

The in vitro cytotoxic activity of this compound and other Brucea javanica derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. Below are tables summarizing the available data, primarily focusing on the P-388 murine leukemia cell line for the most direct comparison possible.

Table 1: Comparative Cytotoxicity (IC50) of Brucea javanica Quassinoids against P-388 Murine Leukemia Cells

CompoundIC50 (µg/mL)Molar Equivalent (µM)*Reference
This compound 1.6 ~2.0 [2]
Javanicoside J2.3~3.0[2]
Javanicoside L2.9~3.9[2]
Javanicoside I7.5~9.8
Brusatol (B1667952)Potent Activity -
BruceantinPotent Activity-

*Molar equivalents are estimated based on molecular weights to provide a standardized comparison. **Specific IC50 values from the same comparative study were not available; however, multiple sources confirm potent antileukemic activity against P-388 cells through mechanisms like inhibition of protein synthesis and cellular respiration.

Table 2: Cytotoxicity of Other Brucea javanica Extracts and Quassinoids against Various Leukemia Cell Lines

Extract / CompoundCell LineIC50Reference
Brusatol NB40.03 µM
BV1730.01 µM
SUPB130.04 µM
Bruceine D K562 (CML)6.37 ± 0.39 µM
Brucea javanica Oil Emulsion (BJOE) *P388 mouse modelIn vivo efficacy-

CML: Chronic Myeloid Leukemia

Experimental Protocols

The determination of cytotoxic activity and the elucidation of apoptotic pathways involve a range of standardized laboratory procedures.

In Vitro Cytotoxicity Assay (General Protocol)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: P-388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound and other test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. A control group treated with the vehicle (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • MTT Assay: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with the compound of interest at its IC50 concentration for a defined period.

  • Cell Staining: The cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, and PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Brucea javanica extracts are mediated through the modulation of various signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

This compound

While specific signaling pathways for this compound have not been extensively detailed in the available literature, as a quassinoid, it is plausible that it shares mechanisms with other well-studied compounds from the same class, such as the induction of apoptosis. Further research is required to elucidate its precise molecular targets.

Brusatol

Brusatol is one of the most studied quassinoids from Brucea javanica and is known to induce apoptosis through multiple signaling pathways. It is a known inhibitor of the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. By inhibiting Nrf2, brusatol can enhance the efficacy of chemotherapy. It also impacts other key cancer-related pathways.

Brusatol_Signaling_Pathway cluster_brusatol Brusatol cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Brusatol Brusatol PI3K_Akt_mTOR PI3K/Akt/mTOR Brusatol->PI3K_Akt_mTOR Inhibits JNK_p38_MAPK JNK/p38 MAPK Brusatol->JNK_p38_MAPK Activates NF_kB NF-κB Brusatol->NF_kB Inhibits STAT3 STAT3 Brusatol->STAT3 Inhibits Nrf2 Nrf2 Brusatol->Nrf2 Inhibits Inhibition_of_Proliferation Inhibition of Proliferation PI3K_Akt_mTOR->Inhibition_of_Proliferation Apoptosis Apoptosis JNK_p38_MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest JNK_p38_MAPK->Cell_Cycle_Arrest NF_kB->Apoptosis STAT3->Inhibition_of_Proliferation Nrf2->Inhibition_of_Proliferation

Caption: Brusatol-modulated signaling pathways leading to anticancer effects.

Bruceine D

Bruceine D has been shown to induce apoptosis in various cancer cells, including leukemia, through the mitochondrial (intrinsic) pathway. This involves the disruption of the mitochondrial membrane potential and the activation of caspases.

BruceineD_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade BruceineD Bruceine D PI3K_Akt PI3K/Akt Pathway BruceineD->PI3K_Akt Inhibits ERK ERK Pathway BruceineD->ERK Inhibits MMP_Loss Loss of Mitochondrial Membrane Potential BruceineD->MMP_Loss PI3K_Akt->MMP_Loss ERK->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Bruceine D-induced mitochondrial apoptosis pathway.

Brucea javanica Oil Emulsion (BJOE)

BJOE is a complex mixture containing fatty acids and quassinoids. Its anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation.

BJOE_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BJOE Brucea javanica Oil Emulsion (BJOE) Treatment Treatment with BJOE BJOE->Treatment BJOE_Administration BJOE Administration BJOE->BJOE_Administration Cell_Lines Cancer Cell Lines (e.g., Leukemia, Pancreatic) Cell_Lines->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Animal_Model Xenograft Mouse Model (e.g., p388) Animal_Model->BJOE_Administration Tumor_Measurement Tumor Growth Measurement BJOE_Administration->Tumor_Measurement IHC Immunohistochemistry BJOE_Administration->IHC

Caption: Experimental workflow for evaluating BJOE efficacy.

Conclusion

This compound demonstrates moderate to potent cytotoxic activity against murine leukemia cells, with an efficacy comparable to other javanicosides. However, when compared to the broader spectrum of Brucea javanica constituents, particularly the extensively studied brusatol, its potency appears to be in a similar range, though direct comparative data under identical conditions is limited. Brusatol and Bruceine D have well-documented, multi-faceted mechanisms of action involving the modulation of several key oncogenic signaling pathways. Brucea javanica oil emulsion, as a complex mixture, also shows significant anticancer effects both in vitro and in vivo.

For researchers and drug development professionals, while this compound is a promising cytotoxic agent, brusatol and bruceine D currently have a more established and detailed profile regarding their molecular mechanisms of action. Future research should focus on direct, head-to-head comparisons of these purified quassinoids on a wider range of cancer cell lines and the detailed elucidation of the signaling pathways specifically modulated by this compound. This will provide a clearer understanding of their relative therapeutic potential.

References

Benchmarking the Cytotoxicity of Yadanzioside K Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K, a quassinoid glucoside isolated from Brucea javanica, belongs to a class of natural products known for their potent biological activities, including anticancer effects. Due to a lack of publicly available cytotoxicity data specifically for this compound, this guide provides a comparative benchmark using data from structurally related quassinoids found in the same plant species. This approach allows for an informed preliminary assessment of its potential cytotoxic profile against established anticancer agents. The data presented herein is intended to serve as a reference for researchers interested in the further investigation of this compound as a potential therapeutic agent.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of quassinoids isolated from Brucea javanica against various cancer cell lines, benchmarked against well-known chemotherapeutic drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineIC50 (µM)
Quassinoids from Brucea javanica
BruceantinKB0.008 (as 0.008 µg/mL)
BrusatolP-388Data not available
BrusatolMCF-70.08
BrusatolMDA-MB-231Data not available
BrusatolA549< 0.06
Bruceine DA54917.89 (48h)
Bruceine DNCI-H29214.42 (48h)
Bruceine DMCF-70.7 - 65
Standard Anticancer Agents
DoxorubicinKB0.03
DoxorubicinP-3880.12 - 0.32
DoxorubicinMCF-70.1 - 4
DoxorubicinMDA-MB-2311
PaclitaxelKB0.0025 - 0.0075
PaclitaxelP-388Data not available
PaclitaxelMCF-7Data not available
PaclitaxelMDA-MB-231Data not available
CisplatinKBData not available
CisplatinP-388Data not available
CisplatinMCF-710 - 20
CisplatinMDA-MB-23130.51 - 56.27

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and reference anticancer agents) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

MTT_Assay_Workflow MTT Assay Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add Test Compounds (e.g., this compound) incubation_24h->add_compounds incubation_treatment Incubate (e.g., 48h) add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt add_solubilization Add Solubilization Solution incubation_mtt->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 mito Mitochondrial Outer Membrane Permeabilization caspase8->mito via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 execution Cleavage of Cellular Substrates caspase3->execution apoptosis Apoptosis execution->apoptosis

Unveiling the Anti-Cancer Arsenal: A Comparative Guide to Ginsenoside K's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer compound Ginsenoside K's mechanism of action against other therapeutic alternatives. The following sections delve into the molecular pathways influenced by Ginsenoside K, supported by experimental data and detailed protocols to aid in the replication and validation of these findings.

Ginsenoside K (CK), a key metabolite of ginsenosides (B1230088) found in Panax ginseng, has demonstrated significant potential as an anti-cancer agent across various cancer cell lines.[1] Its multifaceted mechanism of action primarily revolves around the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor proliferation, invasion, and migration.[1] This guide will explore the signaling pathways modulated by CK and compare its efficacy with other compounds that exhibit similar anti-cancer properties.

Comparative Analysis of Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of Ginsenoside K have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) of CK in different breast cancer cell lines, providing a benchmark for its potency.

Cell LineType of CancerIC50 of Ginsenoside K (µM)Reference
MCF-7Breast Cancer (Estrogen Receptor-Positive)52.17[2]
MDA-MB-231Triple-Negative Breast Cancer29.88[2]

Signaling Pathways Modulated by Ginsenoside K

Ginsenoside K exerts its anti-cancer effects by targeting multiple signaling pathways. Key pathways identified include the PI3K/Akt/mTOR pathway, the JNK/MAPK pathway, and the regulation of reactive oxygen species (ROS).[1] In human liver cancer cells, CK has been shown to induce endoplasmic reticulum stress (ERS) and apoptosis by inhibiting p-STAT3.[1] Furthermore, it can inhibit nuclear factor-kappa B (NF-kB) by targeting Annexin A2.[1] In hepatocellular carcinoma cells, CK induces apoptosis through both the Fas- and mitochondria-mediated caspase-dependent pathways.[1]

Below is a diagram illustrating the primary signaling cascade initiated by Ginsenoside K leading to apoptosis.

Ginsenoside_K_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ginsenoside K Ginsenoside K Receptor Receptor Ginsenoside K->Receptor Binds ROS ROS Ginsenoside K->ROS Induces PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits JNK/MAPK JNK/MAPK ROS->JNK/MAPK Activates Bax Bax JNK/MAPK->Bax Activates Bcl-2 Bcl-2 JNK/MAPK->Bcl-2 Inhibits Caspase-9 Caspase-9 Bax->Caspase-9 Activates Bcl-2->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Ginsenoside K induced apoptosis signaling pathway.

Induction of Cell Cycle Arrest

Beyond apoptosis, Ginsenoside K can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[2] This is often achieved by modulating the expression of cell cycle-related genes.

The diagram below illustrates the workflow for analyzing cell cycle arrest induced by Ginsenoside K.

Cell_Cycle_Analysis_Workflow Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment Treat with Ginsenoside K Incubation Incubation Treatment->Incubation Cell Harvest Cell Harvest Incubation->Cell Harvest Fixation Fixation Cell Harvest->Fixation Staining Staining Fixation->Staining Propidium Iodide Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Cell Cycle Distribution Cell Cycle Distribution Data Analysis->Cell Cycle Distribution

Caption: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocols

To ensure the reproducibility of the findings on Ginsenoside K's mechanism of action, detailed experimental protocols are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Ginsenoside K (e.g., 0, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with Ginsenoside K at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) from the flow cytometry data.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Treat cells with Ginsenoside K, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin).

Comparison with Alternative Anti-Cancer Compounds

The following table compares the mechanism of action of Ginsenoside K with other natural and synthetic anti-cancer compounds.

CompoundPrimary Mechanism of ActionKey Signaling Pathways AffectedReference
Ginsenoside K Induction of apoptosis and cell cycle arrestPI3K/Akt/mTOR, JNK/MAPK, STAT3[1]
Paclitaxel Microtubule stabilization, leading to mitotic arrest and apoptosis-[3]
Vinca Alkaloids Microtubule destabilization, inhibiting mitotic spindle formation-[3]
Solanine Induction of apoptosis via ROS productionJNK, p38[4]
Vitamin K3 (Menadione) Induction of apoptosis through ROS production and mitochondrial membrane potential disruption-[5]

The logical relationship between different anti-cancer strategies is depicted in the diagram below.

Anti_Cancer_Strategies Cancer Cell Cancer Cell Inhibition of Proliferation Inhibition of Proliferation Cancer Cell->Inhibition of Proliferation Induction of Cell Death Induction of Cell Death Cancer Cell->Induction of Cell Death Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation->Cell Cycle Arrest Apoptosis Apoptosis Induction of Cell Death->Apoptosis Necrosis Necrosis Induction of Cell Death->Necrosis Autophagy Autophagy Induction of Cell Death->Autophagy Signaling Pathway Modulation Signaling Pathway Modulation Signaling Pathway Modulation->Inhibition of Proliferation Signaling Pathway Modulation->Induction of Cell Death Microtubule Targeting Microtubule Targeting Microtubule Targeting->Cell Cycle Arrest

Caption: Overview of different anti-cancer therapeutic strategies.

This guide provides a foundational understanding of Ginsenoside K's mechanism of action, offering a comparative perspective for researchers in the field of oncology drug discovery. The detailed protocols and visual representations of complex biological processes are intended to facilitate further investigation and validation of this promising anti-cancer compound.

References

Safety Operating Guide

Prudent Disposal of Yadanzioside K: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

In the absence of a specific Safety Data Sheet (SDS) for Yadanzioside K, this document provides essential procedural guidance for its proper disposal. This compound is a natural product isolated from Brucea javanica, a plant known to produce compounds with cytotoxic properties.[1] Therefore, it is imperative to handle and dispose of this compound with the caution appropriate for a potentially hazardous substance. The following procedures are based on established best practices for the disposal of cytotoxic and general laboratory chemical waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE Type Specification Purpose
Gloves Nitrile, double-glovedPrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing.
Respiratory Use in a well-ventilated area.Minimizes inhalation exposure.

Always handle this compound in a designated area, such as a chemical fume hood, to further reduce the risk of inhalation.

II. Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. All cytotoxic waste should be segregated from other laboratory waste streams and handled by a licensed hazardous waste disposal service.[2][3][4][5]

  • Segregation of Waste:

    • Designate a specific, clearly labeled, leak-proof container for all this compound waste.[2][3][5] This includes unused product, contaminated consumables, and empty containers.

    • The container should be marked with "Cytotoxic Waste" and the cytotoxic symbol.[3]

  • Disposal of Unused or Expired this compound:

    • Do not dispose of solid this compound down the drain or in regular trash.

    • Carefully place the original container with the unused product into the designated cytotoxic waste container.

  • Disposal of Contaminated Consumables:

    • Items such as pipette tips, gloves, and paper towels that have come into contact with this compound are considered cytotoxic waste.

    • Place all contaminated items into a sealed plastic bag before depositing them into the main cytotoxic waste container to prevent aerosolization.[3][5]

  • Handling of Empty Containers:

    • Empty containers that once held this compound should be treated as hazardous waste and not rinsed out.

    • Place the empty, un-rinsed container directly into the designated cytotoxic waste container.

  • Spill Management:

    • In the event of a spill, utilize a cytotoxic spill kit.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material using non-sparking tools.

    • Place all cleanup materials into the designated cytotoxic waste container.

  • Final Disposal:

    • Once the cytotoxic waste container is full, it must be collected by a licensed hazardous waste disposal company.

    • The primary method for the final disposal of cytotoxic waste is incineration to ensure complete destruction of the hazardous compounds.[6]

Visual Guidance

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the safe disposal of this compound waste in a laboratory setting.

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment cluster_3 Final Disposal A Don Appropriate PPE B Work in Ventilated Area A->B C Identify this compound Waste (Solid, Consumables, Empty Containers) A->C D Use Designated 'Cytotoxic Waste' Container C->D E Place Solid Waste in Container D->E F Bag Contaminated Consumables E->F G Place Bag in Container F->G I Seal Full Container G->I H Place Empty Containers in Container J Arrange for Professional Disposal (Licensed Hazardous Waste Vendor) I->J K Incineration J->K

Caption: Logical workflow for the proper disposal of this compound.

Signaling Pathway for Safe Handling Decisions

This diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.

G cluster_0 cluster_1 A Material Handled? B Treat as Cytotoxic Waste A->B Contact with This compound C General Lab Waste A->C No Contact

References

Safeguarding Your Research: A Comprehensive Guide to Handling Yadanzioside K

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Yadanzioside K. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its safe handling, storage, and disposal based on best practices for similar glycoside compounds.[1] This information is designed to offer immediate, essential safety and logistical guidance to protect both researchers and the integrity of the research.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potential hazards.[2] The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- N95 RespiratorPrevents skin contact, eye exposure, and inhalation of fine particles.
Solution Preparation and Handling - Nitrile Gloves- Safety Goggles with Side Shields- Lab CoatProtects against splashes and direct skin contact with the dissolved compound.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Biosafety Cabinet (BSC)Maintains sterility and protects both the user and the cell culture from contamination.
Spill Cleanup - Nitrile Gloves (double-gloving recommended)- Safety Goggles with Side Shields- Lab Coat or Disposable Gown- Shoe Covers (for larger spills)Provides enhanced protection during direct contact with a potentially concentrated amount of the compound.

It is imperative that all PPE is properly fitted and regularly inspected for any signs of degradation such as discoloration, cracking, or swelling.[3]

II. Step-by-Step Handling Procedures

Adhering to a standardized operational workflow is critical for minimizing risk and ensuring reproducible experimental outcomes.

A. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number (101559-98-2), and any known hazard information.[4][]

  • Store: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.

B. Weighing and Solution Preparation:

  • Designated Area: Conduct all weighing and initial solution preparation in a designated area, such as a chemical fume hood or a balance enclosure, to control the dispersal of fine powders.

  • Static Control: Use an anti-static brush or ionizer to minimize the scattering of the powdered compound.

  • Solubilization: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

C. Experimental Use:

  • Controlled Environment: For cell-based assays or other sensitive experiments, perform all manipulations within a certified biosafety cabinet to maintain sterility and containment.

  • Avoid Aerosols: Minimize the generation of aerosols by using filtered pipette tips and avoiding vigorous mixing.

III. Spill and Waste Management: A Plan for Safe Disposal

Proper waste management is a critical component of laboratory safety and environmental responsibility.

A. Spill Response Workflow:

In the event of a spill, follow a clear and practiced response plan.

Caption: Workflow for responding to a chemical spill in the laboratory.

B. Waste Disposal Plan:

Treat all waste containing this compound as hazardous chemical waste.

Waste Type Container Disposal Procedure
Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips)Labeled, sealed plastic bag or containerPlace in the designated solid chemical waste bin.
Liquid Waste (e.g., unused solutions, cell culture media)Labeled, leak-proof, and chemically compatible containerCollect in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps (e.g., contaminated needles, serological pipettes)Puncture-resistant sharps containerDispose of in the designated sharps container for chemical waste.
Empty Product Container Original containerTriple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container according to institutional guidelines.

IV. Logical Relationship for PPE Selection

The selection of appropriate PPE is a logical process based on the potential routes of exposure.

PPE_Selection cluster_ppe PPE Selection Logic inhalation Inhalation Hazard (Powder) respirator N95 Respirator inhalation->respirator skin_contact Skin Contact (Solid/Liquid) gloves Nitrile Gloves skin_contact->gloves lab_coat Lab Coat skin_contact->lab_coat eye_contact Eye Contact (Splash/Aerosol) goggles Safety Goggles eye_contact->goggles

Caption: Decision logic for selecting PPE based on potential exposure routes.

By implementing these safety protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.

References

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yadanzioside K
Reactant of Route 2
Yadanzioside K

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